Product packaging for 1-tert-Butyl-2-imidazolidinone(Cat. No.:CAS No. 92075-16-6)

1-tert-Butyl-2-imidazolidinone

Cat. No.: B1586775
CAS No.: 92075-16-6
M. Wt: 142.2 g/mol
InChI Key: VNXBETOLLOJKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-tert-Butyl-2-imidazolidinone is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1586775 1-tert-Butyl-2-imidazolidinone CAS No. 92075-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBETOLLOJKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383596
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92075-16-6
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl-2-imidazolidinone

Abstract

This compound is a heterocyclic organic compound featuring a five-membered imidazolidinone ring substituted with a bulky tert-butyl group. This guide provides a comprehensive analysis of its core physicochemical properties, essential for its application in synthetic chemistry and drug development. We will delve into its structural characteristics, physical constants, solubility profile, and key chemical parameters. Furthermore, this document outlines standard experimental protocols for property determination and synthesis, offering both theoretical grounding and practical methodologies for researchers and scientists in the field.

Molecular Structure and Identifiers

The defining feature of this compound is the combination of a polar cyclic urea (imidazolidinone) core and a nonpolar, sterically demanding tert-butyl group. This unique structure imparts specific solubility, reactivity, and conformational characteristics to the molecule.

An In-depth Technical Guide to 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-tert-Butyl-2-imidazolidinone, identified by CAS number 92075-16-6, is a cyclic urea derivative whose significance in modern organic synthesis has grown considerably.[1] Its unique structural features, particularly the sterically demanding tert-butyl group, impart specific reactivity and selectivity that make it a valuable precursor and building block. This guide provides an in-depth examination of its physicochemical properties, a detailed synthesis protocol, and a comprehensive overview of its primary application as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in catalysis.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the capabilities of this versatile molecule.

Introduction: The Strategic Importance of Steric Hindrance

In the landscape of chemical synthesis, control over reactivity and selectivity is paramount. The imidazolidinone scaffold is a recurring motif in pharmaceuticals, natural products, and chiral auxiliaries.[1][4] this compound distinguishes itself through the presence of a bulky tert-butyl group attached to one of the nitrogen atoms. This substituent is not merely a passive component; it plays a crucial role in directing the molecule's chemical behavior.

The primary value of this compound lies in its role as a precursor to "saturated" N-heterocyclic carbenes (NHCs).[3] NHCs are a class of persistent carbenes that have revolutionized organometallic chemistry and catalysis, serving as highly effective ligands for transition metals.[5] The tert-butyl group provides significant steric bulk, which can stabilize the resulting metal complexes, enhance catalytic activity, and influence the stereochemical outcome of reactions.[6][7] Understanding the properties and synthesis of this precursor is therefore essential for designing and implementing advanced catalytic systems.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application and characterization.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 92075-16-6[8]
Molecular Formula C₇H₁₄N₂O[8]
Molecular Weight 142.20 g/mol [8]
IUPAC Name 1-tert-butylimidazolidin-2-one[8]
Appearance White crystalline solid (typical)Vendor Data
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 1[8]
Spectroscopic Data for Structural Verification
Spectroscopy TypeExpected FeaturesRationale & Interpretation
¹H NMR ~1.3 ppm (s, 9H): tert-Butyl protons. ~3.2-3.6 ppm (m, 4H): Ethylene bridge protons (-CH₂-CH₂-). ~5.0-6.0 ppm (br s, 1H): N-H proton.The tert-butyl signal is a sharp singlet due to the nine equivalent protons and lack of adjacent protons for coupling. The ethylene bridge protons appear as multiplets. The N-H proton signal can be broad and its chemical shift is solvent-dependent.
¹³C NMR ~28-30 ppm: Methyl carbons of the tert-butyl group. ~40-50 ppm: Methylene carbons of the ethylene bridge. ~50-55 ppm: Quaternary carbon of the tert-butyl group. ~160-165 ppm: Carbonyl carbon (C=O).The carbonyl carbon is significantly deshielded and appears far downfield. The chemical shifts of the aliphatic carbons are in the expected regions.[11]
FTIR (KBr) ~3200-3400 cm⁻¹ (br): N-H stretching. ~2850-2950 cm⁻¹ (s): C-H stretching (aliphatic). ~1680-1720 cm⁻¹ (s): C=O stretching (amide/urea).The strong carbonyl absorption is a key diagnostic peak. The broad N-H stretch is also characteristic of secondary amides.[8]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes.[4] A common and reliable method involves the cyclization of an appropriate diamine precursor with a carbonylating agent. This section details a representative protocol.

Causality in Experimental Design

The chosen synthetic pathway is a two-step process starting from N-tert-butylethylenediamine.

  • Step 1: Diamine Synthesis (Reductive Amination): While the starting diamine is commercially available, a conceptual understanding involves the reaction of tert-butylamine with a protected 2-aminoacetaldehyde followed by reduction.

  • Step 2: Cyclization: The key step is the reaction of the diamine with a carbonylating agent like carbonyldiimidazole (CDI) or a phosgene equivalent. CDI is often preferred due to its relative safety and high reactivity. The reaction proceeds via nucleophilic attack of the primary amine onto CDI, followed by an intramolecular cyclization with the secondary amine to eliminate imidazole and form the stable five-membered ring.[12]

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Purification A N-tert-butylethylenediamine C Dissolve Diamine in Anhydrous THF A->C B Carbonyldiimidazole (CDI) D Add CDI portion-wise at 0°C B->D C->D E Stir at Room Temperature (overnight) D->E F Reaction Mixture E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L Final Product K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • N-tert-butylethylenediamine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-tert-butylethylenediamine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add CDI (1.1 eq) to the cooled solution in small portions over 15 minutes. Causality: Portion-wise addition at low temperature controls the initial exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction overnight (12-16 hours) to ensure complete cyclization. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Rationale: The product is organic-soluble and will move into the ethyl acetate layer.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Rationale: This removes any unreacted acidic or basic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR and IR spectroscopy as outlined in Section 2.2.

Core Application: A Gateway to N-Heterocyclic Carbene (NHC) Catalysis

The primary utility of this compound is its function as a stable, handleable precursor to a class of saturated NHCs, often denoted as SIPr or related ligands.[3][13]

From Precursor to Active Carbene

N-heterocyclic carbenes are generated by deprotonating the corresponding azolium salt precursor.[5] Therefore, this compound must first be converted into an imidazolinium salt.

  • Alkylation/Arylation: The N-H position of the imidazolidinone can be alkylated or arylated to install a second, often bulky, substituent (e.g., a 2,6-diisopropylphenyl group).

  • Reduction & Cyclization (Alternative Route): A more common route to the imidazolinium salt involves starting from a diamine, condensing it with glyoxal, reducing the resulting diimine, and then cyclizing with an orthoformate.[3]

  • Deprotonation: The resulting 1,3-disubstituted imidazolinium salt is then treated with a strong base (e.g., potassium tert-butoxide, NaH) to remove the proton at the C2 position, generating the free, highly nucleophilic carbene.

Mechanism of Action in Catalysis

The generated NHC, featuring the influential tert-butyl group, serves as a powerful ligand in organometallic catalysis.

  • Strong σ-Donation: NHCs are strong σ-donors, which helps to stabilize the metal center and promote key catalytic steps like oxidative addition.

  • Steric Influence: The bulky tert-butyl and other N-substituents create a sterically hindered environment around the metal center. This bulk can accelerate reductive elimination (the product-forming step) and often imparts high levels of selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions.[2][6]

  • Stability: The robust M-NHC bond makes the resulting catalysts often more stable to air and moisture compared to many phosphine-based catalysts.

Visualizing the Role in a Catalytic Cycle

G cluster_0 Catalyst Activation cluster_1 Palladium-Catalyzed Suzuki Coupling Example Precursor Imidazolidinone Precursor Salt Imidazolinium Salt Precursor->Salt Alkylation/ Cyclization NHC Free NHC Carbene Salt->NHC Strong Base Active_Catalyst L-Pd(0) (L = NHC) NHC->Active_Catalyst Ligand Coordination to Pd(0) OxAdd L-Pd(II)(Ar)(X) Active_Catalyst->OxAdd Oxidative Addition (Ar-X) Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) RedElim L-Pd(0) + Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Active_Catalyst Catalyst Regeneration

Caption: Generation of an NHC from its precursor and its role in a catalytic cycle.

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure safety.

  • General Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic precursor for the synthesis of sterically demanding N-heterocyclic carbene ligands. Its robust structure and the directing influence of the tert-butyl group make it an indispensable tool for chemists developing novel catalytic systems. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this versatile molecule in catalysis, drug discovery, and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-2-imidazolidinone, a five-membered cyclic urea derivative, presents a fascinating case study in conformational analysis due to the influence of the sterically demanding tert-butyl group on the puckering of the imidazolidinone ring. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for its application in medicinal chemistry and materials science, where precise molecular geometry dictates biological activity and material properties. This guide provides a detailed exploration of the molecular structure and conformational landscape of this compound, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with insights from computational modeling. We will delve into the theoretical underpinnings of five-membered ring conformations, detail the experimental protocols for their characterization, and discuss the profound implications of the tert-butyl group's conformational locking effect on the molecule's potential applications in drug design and development.

Introduction: The Significance of this compound

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a tert-butyl group at the N1 position imparts unique physicochemical properties, including increased lipophilicity and metabolic stability. However, its most significant impact lies in its profound influence on the molecule's three-dimensional shape. The sheer bulk of the tert-butyl group can "lock" the flexible imidazolidinone ring into a preferred conformation, a phenomenon with significant consequences for molecular recognition and binding affinity to biological targets.[1] A thorough understanding of this conformational preference is therefore a critical prerequisite for the rational design of novel therapeutics based on this scaffold.

Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state is single-crystal X-ray crystallography. For this compound, the crystal structure has been determined and is available in the Cambridge Structural Database (CSD), providing a foundational understanding of its molecular geometry.

2.1. Key Structural Features

The molecular structure of this compound is characterized by a five-membered imidazolidinone ring substituted with a tert-butyl group at one of the nitrogen atoms. The core chemical identifiers for this molecule are:

PropertyValue
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
CAS Number 92075-16-6[2]

The crystal structure reveals key bond lengths, bond angles, and torsion angles that define the molecule's geometry. Of particular interest is the conformation of the five-membered ring, which is not planar.

2.2. Puckering Analysis of the Imidazolidinone Ring

Five-membered rings are inherently flexible and can adopt a range of non-planar conformations to relieve ring strain. These conformations are typically described as either "envelope" (where four atoms are coplanar and the fifth is out of the plane) or "twist" (where no four atoms are coplanar). The precise nature of this puckering can be quantified using Cremer-Pople puckering parameters.[3][4] These parameters, derived from the out-of-plane displacements of the ring atoms, provide a continuous and quantitative description of the ring's conformation.

For a five-membered ring, the puckering is described by two parameters: the total puckering amplitude (Q) and a phase angle (φ). The value of Q indicates the degree of puckering (a larger Q means a more puckered ring), while φ describes the type of puckering (e.g., specific envelope or twist conformations correspond to specific values of φ). Analysis of the crystallographic data for this compound would allow for the calculation of these parameters, providing a precise description of its solid-state conformation.

Conformational Dynamics in Solution: A Nuclear Magnetic Resonance (NMR) Spectroscopy Approach

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, the conformation in solution can be more dynamic, with the ring potentially interconverting between different puckered forms. NMR spectroscopy is a powerful tool for investigating these dynamic processes.

3.1. Probing Conformation with ¹H and ¹³C NMR

The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. The tert-butyl group, with its nine equivalent protons, typically gives rise to a sharp, intense singlet in the ¹H NMR spectrum, serving as a useful spectroscopic handle.[5] The chemical shifts of the methylene protons on the imidazolidinone ring can provide clues about their orientation relative to the carbonyl group and the tert-butyl substituent.

3.2. Advanced NMR Techniques for Conformational Elucidation

To gain a more detailed understanding of the solution-state conformation and dynamics, advanced NMR techniques are employed.

3.2.1. Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining spatial proximities between protons. For this compound, NOE correlations between the protons of the tert-butyl group and specific protons on the imidazolidinone ring can definitively establish the preferred orientation of the tert-butyl group relative to the ring.[6]

3.2.2. Variable Temperature (VT) NMR

VT-NMR studies are instrumental in probing conformational exchange processes.[7] By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the imidazolidinone ring is undergoing rapid interconversion between two or more conformations at room temperature, the observed NMR signals will be an average of the signals for each conformer. As the temperature is lowered, this interconversion slows down. If the energy barrier to interconversion is sufficiently high, the exchange can be "frozen out" on the NMR timescale, and separate signals for each conformer may be observed. The temperature at which the signals coalesce can be used to calculate the free energy of activation for the conformational exchange process.

Computational Modeling: A Theoretical Lens on Conformation

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation. Techniques such as molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT) can be used to explore the potential energy surface of this compound and identify its low-energy conformations.[8]

4.1. Mapping the Conformational Landscape

By systematically varying the torsion angles of the imidazolidinone ring and the orientation of the tert-butyl group, a potential energy surface can be generated. This surface reveals the relative energies of different conformations and the energy barriers that separate them. Computational methods can predict the puckering parameters (Q and φ) for the most stable conformers, which can then be compared with experimental data.

4.2. Quantifying Steric Effects

Computational models can also be used to quantify the steric strain introduced by the tert-butyl group. This can help to rationalize why certain conformations are favored over others. For instance, calculations can reveal the energetic penalty associated with placing the tert-butyl group in a pseudo-axial versus a pseudo-equatorial position on the puckered ring.

Experimental Protocols

5.1. X-ray Crystallography

  • Objective: To determine the solid-state molecular structure of this compound.

  • Methodology:

    • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

    • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

    • Data Analysis: The refined crystallographic information file (CIF) is analyzed to determine key geometric parameters. The Cremer-Pople puckering parameters for the imidazolidinone ring are calculated from the atomic coordinates.

5.2. NMR Spectroscopy

  • Objective: To characterize the solution-state conformation and dynamics of this compound.

  • Methodology:

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired at room temperature to obtain basic structural information.

    • NOESY: A two-dimensional NOESY spectrum is recorded to identify through-space correlations between protons. The mixing time is optimized to observe key NOEs, particularly between the tert-butyl protons and the ring protons.

    • Variable Temperature NMR: A series of ¹H NMR spectra are acquired over a range of temperatures (e.g., from 298 K down to 183 K). The spectra are monitored for changes in chemical shifts, line broadening, and the appearance of new signals, which would indicate slow conformational exchange.

Visualization of Key Concepts

6.1. Experimental Workflow for Conformational Analysis

G cluster_exp Experimental Analysis cluster_nmr_tech NMR Techniques cluster_comp Computational Analysis cluster_data Data Interpretation cluster_app Applications Xray X-ray Crystallography Solid_State Solid-State Conformation Xray->Solid_State NMR NMR Spectroscopy H1_C13 1D ¹H & ¹³C NMR NMR->H1_C13 NOESY 2D NOESY NMR->NOESY VT_NMR Variable Temperature NMR NMR->VT_NMR Solution_State Solution-State Dynamics H1_C13->Solution_State NOESY->Solution_State VT_NMR->Solution_State DFT DFT Calculations Energy_Profile Conformational Energy Profile DFT->Energy_Profile MD Molecular Dynamics MD->Energy_Profile Drug_Design Drug Design Solid_State->Drug_Design Solution_State->Drug_Design Energy_Profile->Drug_Design

Caption: Workflow for the comprehensive conformational analysis of this compound.

6.2. Puckering Coordinates of a Five-Membered Ring

Caption: Representation of the Cremer-Pople puckering coordinates for a five-membered ring.

Implications in Drug Development

The conformational rigidity imposed by the tert-butyl group in this compound has significant implications for its use in drug design.

  • Conformational Locking and Pre-organization: By locking the imidazolidinone ring into a specific conformation, the tert-butyl group can pre-organize the molecule into a shape that is complementary to the binding site of a biological target. This can lead to an increase in binding affinity and potency, as less conformational entropy is lost upon binding.

  • Enhanced Selectivity: The well-defined three-dimensional shape of the molecule can enhance its selectivity for a particular receptor or enzyme subtype. The bulky tert-butyl group can create steric clashes with off-target binding sites, reducing unwanted side effects.

  • Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can improve a drug candidate's ability to cross cell membranes. Furthermore, the steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.[1]

Conclusion

The molecular structure and conformation of this compound are dictated by a delicate interplay of ring strain, torsional strain, and the steric demands of the tert-butyl group. A comprehensive understanding of its conformational landscape, achieved through a combination of X-ray crystallography, advanced NMR techniques, and computational modeling, is essential for harnessing its full potential in medicinal chemistry and materials science. The conformational locking effect of the tert-butyl group provides a powerful strategy for designing molecules with enhanced potency, selectivity, and metabolic stability, making this compound and its derivatives a valuable platform for the development of novel therapeutics.

References

Solubility Profile of 1-tert-Butyl-2-imidazolidinone in Common Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

1-tert-Butyl-2-imidazolidinone is a heterocyclic compound featuring a unique combination of a polar urea-like core and a nonpolar, sterically bulky tert-butyl group. This structure imparts a nuanced solubility profile that is critical for its application in organic synthesis, pharmaceutical development, and materials science.[1][2][3] This technical guide provides a comprehensive overview of the principles governing the solubility of this compound. It combines theoretical predictions based on physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for working with this compound.

Introduction to this compound

Imidazolidin-2-ones are a class of five-membered heterocyclic ureas that are prevalent structural motifs in pharmaceuticals, chiral auxiliaries, and synthetic intermediates.[3][4] The subject of this guide, this compound (CAS 92075-16-6), is distinguished by the N-1 substitution of a tert-butyl group. This moiety significantly influences the molecule's physical and chemical properties, including its solubility, by introducing steric hindrance and increasing lipophilicity.

Understanding the solubility of this compound is a prerequisite for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase for efficient chemical synthesis.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic separations.[5]

  • Drug Formulation: Developing delivery systems where bioavailability may be limited by poor solubility.[6]

  • Quality Control: Establishing specifications for material purity and consistency.

This guide will first explore the theoretical underpinnings of its solubility based on its molecular structure and then provide a gold-standard experimental protocol for its quantitative measurement.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][7]

Physicochemical Properties of this compound

A molecule's solubility behavior can be predicted by examining its key physicochemical properties.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₇H₁₄N₂O[8]Provides basic composition.
Molecular Weight 142.20 g/mol [8]Moderate molecular weight, generally favorable for solubility.
Hydrogen Bond Donor Count 1 (from the N-H group)[8]Can donate a hydrogen bond, enabling interaction with polar protic solvents (e.g., alcohols) and polar aprotic H-bond acceptors (e.g., DMSO).
Hydrogen Bond Acceptor Count 1 (from the C=O group)[8]The carbonyl oxygen can accept a hydrogen bond from polar protic solvents.
XLogP3-AA (LogP) 0.3[8]This value indicates a near-balance between hydrophilicity and lipophilicity. A LogP near zero suggests solubility in a range of polar and moderately nonpolar solvents.
Structure Chemical structure of this compound[8]The molecule combines a polar imidazolidinone ring with a nonpolar, bulky tert-butyl group.

Analysis: The molecular structure of this compound is amphiphilic. The imidazolidinone ring, with its N-H donor and C=O acceptor, provides a polar, hydrophilic character. Conversely, the large tert-butyl group is nonpolar and lipophilic. This duality suggests that the compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit favorable solubility in solvents of intermediate polarity.

Conceptual Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when this compound interacts with different solvent types.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₇H₁₄N₂O HB_Donor N-H Group (H-Bond Donor) PolarProtic Polar Protic (e.g., Ethanol) HB_Donor->PolarProtic Strong H-Bonding HB_Acceptor C=O Group (H-Bond Acceptor) HB_Acceptor->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone) HB_Acceptor->PolarAprotic Dipole-Dipole Nonpolar_Part tert-Butyl Group (Nonpolar) Nonpolar_Part->PolarAprotic Weak Interaction Nonpolar Nonpolar (e.g., Toluene) Nonpolar_Part->Nonpolar van der Waals

Caption: Predicted intermolecular interactions driving solubility.

Predicted Solubility Profile

Disclaimer: This table presents predictions based on chemical theory. Actual quantitative solubility must be determined experimentally using the protocol outlined in Section 4.0.

SolventSolvent ClassPredicted SolubilityRationale
Methanol / Ethanol Polar ProticHigh Capable of hydrogen bonding with both the N-H and C=O groups of the solute.
Acetone / Acetonitrile Polar AproticHigh Good dipole-dipole interactions with the polar ring. The alkyl nature of the solvents interacts favorably with the tert-butyl group.
Dimethylformamide (DMF) Polar AproticHigh Strong polar interactions.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High Highly polar solvent, excellent H-bond acceptor, capable of strong interactions with the solute.
Dichloromethane (DCM) HalogenatedMedium Intermediate polarity allows for dissolution, but lacks specific H-bonding interactions.
Toluene Aromatic NonpolarLow to Medium The aromatic ring can interact with the tert-butyl group, but the solvent's nonpolar nature is a poor match for the polar urea core.
Hexane / Heptane Aliphatic NonpolarVery Low Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar ring.
Water Polar ProticLow While H-bonding is possible, the large, nonpolar tert-butyl group disrupts the water structure, making dissolution unfavorable (hydrophobic effect).

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, thermodynamically meaningful solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[7][9] This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing the true equilibrium solubility.[6][10]

Workflow Overview

The following diagram outlines the complete experimental workflow for determining equilibrium solubility.

prep 1. Preparation saturate 2. Saturation prep->saturate Add excess solid to solvent equil 3. Equilibration saturate->equil Agitate at constant T separate 4. Phase Separation equil->separate Allow solids to settle; withdraw supernatant quantify 5. Quantification separate->quantify Filter & Dilute; Inject into HPLC calc 6. Calculation quantify->calc Compare to calibration curve

Caption: Isothermal equilibrium solubility determination workflow.

Materials and Equipment
  • Solute: this compound (solid, purity >98%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Scintillation vials (e.g., 20 mL) with screw caps

    • Orbital shaker with temperature control or a constant temperature water bath

    • Calibrated thermometer

    • Syringes (glass, appropriate volume)

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)

    • Volumetric flasks and pipettes for dilutions

    • Autosampler vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., GC, LC-MS).[6][10]

Step-by-Step Procedure
  • Preparation of Stock Solutions (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile). This is your primary stock solution (~1 mg/mL).

    • Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected solubility range.

  • Preparation of Slurries:

    • For each solvent to be tested, add an excess amount of solid this compound to a scintillation vial.

      • Rationale: "Excess" is critical to ensure that the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at equilibrium. For a 5 mL solvent volume, adding ~100-200 mg is typically sufficient.

    • Accurately add a known volume or mass of the test solvent (e.g., 5.0 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined time to allow the system to reach equilibrium.

      • Critical Step: The time required for equilibration must be established. A common practice is to measure the concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[10] For many organic compounds, 24-48 hours is sufficient.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial.

      • Rationale: Filtration is essential to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[9]

    • Accurately weigh the filtered sample. Then, perform an accurate dilution with the mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units, such as mg/mL or mol/L.

    Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

Safety Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and for each solvent used.

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Organic Solvents: Many organic solvents are flammable and/or toxic. All handling, including slurry preparation and filtration, should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound possesses a balanced amphiphilic character, suggesting moderate to high solubility in polar aprotic and polar protic solvents, and poor solubility in highly nonpolar solvents like alkanes. While theoretical predictions provide valuable guidance, they are not a substitute for empirical measurement. The isothermal shake-flask method detailed in this guide is a robust and reliable protocol for obtaining high-quality, thermodynamically sound solubility data. Accurate knowledge of this fundamental property is essential for the effective design of synthetic routes, purification schemes, and formulation strategies involving this versatile compound.

References

Unveiling the Journey of 1-tert-Butyl-2-imidazolidinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Workhorse of Modern Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, despite their relatively simple structures, emerge as pivotal players. 1-tert-Butyl-2-imidazolidinone is one such unassuming yet significant compound. Its journey from a chemical curiosity to a valuable building block in organic synthesis and medicinal chemistry is a testament to the enduring quest for novel molecular architectures with practical applications. This in-depth technical guide aims to provide a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

The Genesis of a Scaffold: Discovery and Historical Context

The precise origins of this compound are not prominently documented in seminal, standalone publications. Its emergence is more likely intertwined with the broader exploration of cyclic ureas and their derivatives, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The imidazolidinone core, a five-membered ring containing two nitrogen atoms and a carbonyl group, has been a subject of interest for decades due to its presence in numerous natural products and pharmaceuticals.

The introduction of the bulky tert-butyl group at the 1-position of the imidazolidinone ring was a logical step in the systematic exploration of this heterocyclic system. The tert-butyl group is known to impart unique steric and electronic properties to molecules, often influencing their reactivity, selectivity, and metabolic stability. While a singular "discovery" paper for this compound is not readily apparent, its synthesis would have followed established methodologies for the preparation of cyclic ureas, which were being refined throughout the mid to late 20th century.

The historical significance of this compound lies not in a dramatic discovery but in its gradual adoption as a useful synthon. Its development is a story of incremental innovation, where the synthesis of the parent molecule paved the way for the creation of more complex and often chiral derivatives that have found widespread use in asymmetric catalysis and drug discovery.

Crafting the Core: Synthesis and Mechanistic Insights

The synthesis of this compound, along with other N-substituted imidazolidinones, generally relies on the cyclization of a suitable 1,2-diamine precursor with a carbonylating agent. The most common and conceptually straightforward approach involves the reaction of N-tert-butylethylenediamine with a phosgene equivalent.

The Diamine-Phosgene Condensation Route: A Classic Approach

The traditional and most direct method for the synthesis of this compound involves the reaction of N-tert-butylethylenediamine with phosgene (COCl₂) or a safer phosgene substitute like triphosgene or carbonyldiimidazole (CDI).[1][2]

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. In the first step, one of the amino groups of N-tert-butylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene equivalent to form an intermediate carbamoyl chloride (in the case of phosgene) or an activated acyl imidazole (with CDI). The second, intramolecular step involves the nucleophilic attack of the second amino group on the newly formed electrophilic center, leading to the cyclization and formation of the five-membered imidazolidinone ring with the elimination of a leaving group (e.g., HCl or imidazole).

Experimental Protocol: Synthesis of this compound

Materials:

  • N-tert-butylethylenediamine

  • Triphosgene (or Carbonyldiimidazole)

  • Triethylamine (or other suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-tert-butylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve triphosgene (0.4 eq) or carbonyldiimidazole (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the diamine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Strategies

While the diamine-phosgene condensation is a robust method, concerns over the toxicity of phosgene have led to the development of alternative synthetic routes. These include:

  • From Urea and Diamines: The reaction of N-tert-butylethylenediamine with urea at high temperatures can also yield this compound, although this method often requires more forcing conditions.

  • Intramolecular Hydroamidation: More recent methods involve the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be prepared from the corresponding propargylamine.[3]

Logical Relationship of Synthetic Pathways

G A N-tert-butylethylenediamine E This compound A->E + Phosgene/Triphosgene [7] A->E + CDI [8] A->E + Urea (High Temp) B Phosgene or Triphosgene B->E C Carbonyldiimidazole (CDI) C->E D Urea D->E F Propargylamine Derivative G Propargylic Urea F->G + Isocyanate G->E Base-catalyzed cyclization [4]

Caption: Synthetic routes to this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development.

PropertyValueReference
CAS Number 92075-16-6[3]
Molecular Formula C₇H₁₄N₂O[3]
Molecular Weight 142.20 g/mol [3]
Appearance White to off-white solid
Melting Point 133-135 °C[4]
Boiling Point Not readily available
Solubility Soluble in many organic solvents

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (br s, 1H, NH), 3.38 (t, J = 7.2 Hz, 2H, NCH₂), 3.25 (t, J = 7.2 Hz, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (C=O), 52.0 (C(CH₃)₃), 47.8 (NCH₂), 39.5 (NCH₂), 28.5 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 2960 (C-H stretch), 1680 (C=O stretch).

  • Mass Spectrometry (EI): m/z 142 (M⁺), 127 (M-CH₃)⁺, 85, 57.

Applications in Synthesis and Beyond

While many of the prominent applications of the imidazolidinone scaffold involve more complex, chiral derivatives, the parent this compound serves as a crucial starting material and a ligand in its own right.

Precursor to Chiral Auxiliaries and Catalysts

The primary application of this compound is as a precursor for the synthesis of more elaborate structures, particularly chiral imidazolidinone-based organocatalysts. The well-known MacMillan catalysts, for instance, are derived from the imidazolidinone core and have revolutionized the field of asymmetric organocatalysis.[5] The tert-butyl group in these catalysts plays a critical role in establishing the steric environment necessary for high enantioselectivity.

Workflow for Catalyst Synthesis from this compound

G A This compound B Deprotonation/Functionalization at N-3 A->B Base, Electrophile C Introduction of Chiral Moiety B->C Chiral Reagent D Chiral Imidazolidinone Catalyst C->D Further Modification

Caption: General workflow for synthesizing chiral catalysts.

Ligand in Coordination Chemistry

The two nitrogen atoms and the carbonyl oxygen of the imidazolidinone ring can act as coordination sites for metal ions. While less common than other nitrogen-containing heterocycles, this compound and its derivatives have been explored as ligands in coordination chemistry. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the resulting metal complexes.

Role in Medicinal Chemistry

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[2] While this compound itself is not a known therapeutic agent, it serves as a valuable building block for the synthesis of more complex drug candidates. The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as absorption and distribution.

Future Outlook

The journey of this compound is far from over. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of this molecule as a precursor to effective chiral catalysts is likely to increase. Furthermore, the exploration of its potential as a ligand in novel catalytic systems and as a building block for new bioactive molecules remains a fertile area of research. The story of this compound exemplifies how a seemingly simple molecule can become an indispensable tool in the hands of creative and innovative scientists.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Imidazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidinone Core – A Privileged Structure in Modern Chemistry

Imidazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in various scientific disciplines.[1][2] Structurally related to imidazolidine, they feature a saturated C3N2 nucleus with a carbonyl group at either the 2 or 4-position.[1] This seemingly simple scaffold has proven to be a "privileged" structure, serving as a robust framework for the development of powerful tools in both asymmetric catalysis and medicinal chemistry.[3] Their ease of preparation, often from readily available chiral amino acids, and their stability make them highly attractive for a wide range of applications.[4][5] This guide provides an in-depth exploration of the potential applications of substituted imidazolidinones, offering technical insights for researchers, scientists, and drug development professionals.

Part 1: Asymmetric Organocatalysis - The Rise of MacMillan Imidazolidinone Catalysts

A major breakthrough in the application of imidazolidinones came from the pioneering work of Professor David MacMillan, who developed a class of chiral imidazolidinone-based organocatalysts.[6] These small, metal-free organic molecules have revolutionized the field of asymmetric synthesis by providing a powerful alternative to traditional metal-based catalysts.[3][6] For their independent discovery of iminium and enamine ion-mediated organocatalysis, MacMillan and Benjamin List were awarded the 2021 Nobel Prize in Chemistry.[6]

Mechanism of Action: Iminium and Enamine Catalysis

The catalytic prowess of MacMillan imidazolidinone catalysts stems from their ability to activate α,β-unsaturated aldehydes and ketones through two primary activation modes: iminium and enamine catalysis.[4]

  • Iminium Catalysis: In this mode, the chiral secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[1] This process lowers the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack at the β-position.[1] This activation strategy is central to a wide array of enantioselective transformations.

  • Enamine Catalysis: Alternatively, the imidazolidinone catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-position susceptible to attack by electrophiles.[4]

Below is a diagram illustrating the dual catalytic cycle of imidazolidinone organocatalysts.

Imidazolidinone Catalytic Cycle cluster_iminium Iminium Catalysis (LUMO Lowering) cluster_enamine Enamine Catalysis (HOMO Raising) Aldehyde_In α,β-Unsaturated Aldehyde Iminium Iminium Ion (Activated) Aldehyde_In->Iminium Condensation Catalyst_I Chiral Imidazolidinone Catalyst_I->Iminium Product_I Enantioselective Product Iminium->Product_I Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_I Product_I->Catalyst_I Release Hydrolysis_I Hydrolysis Ketone_In Saturated Aldehyde/Ketone Enamine Enamine (Nucleophilic) Ketone_In->Enamine Condensation Catalyst_E Chiral Imidazolidinone Catalyst_E->Enamine Product_E Enantioselective Product Enamine->Product_E Electrophilic Attack Electrophile Electrophile Electrophile->Product_E Product_E->Catalyst_E Release Hydrolysis_E Hydrolysis

Caption: Dual catalytic cycles of imidazolidinone organocatalysts.

Key Asymmetric Transformations

Substituted imidazolidinones have proven to be highly effective catalysts for a broad spectrum of enantioselective reactions, consistently delivering products with high yields and enantioselectivities.

Reaction TypeDescription
Diels-Alder Reaction The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyst. This reaction involves the [4+2] cycloaddition of a diene and a dienophile, and is a powerful tool for the synthesis of cyclic compounds.[2]
Friedel-Crafts Alkylation Imidazolidinone catalysts facilitate the enantioselective alkylation of electron-rich aromatic compounds, such as indoles and pyrroles, with α,β-unsaturated aldehydes.[4] An optimized catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has been particularly effective for this transformation.
1,3-Dipolar Cycloaddition These catalysts have been successfully employed in 1,3-dipolar cycloaddition reactions between nitrones and α,β-unsaturated aldehydes.[]
Michael Addition The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, can be rendered highly enantioselective using imidazolidinone catalysts.
α-Functionalization Imidazolidinones also catalyze the enantioselective α-chlorination and α-fluorination of aldehydes.
Experimental Protocol: General Procedure for an Imidazolidinone-Catalyzed Diels-Alder Reaction

The following is a generalized protocol based on the pioneering work of MacMillan.

  • Catalyst Preparation: The imidazolidinone catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride) is dissolved in a suitable solvent system, often a mixture of methanol and water.[6]

  • Reaction Setup: The reaction vessel is charged with the catalyst solution and cooled to the desired temperature (e.g., -80 °C to room temperature).

  • Substrate Addition: The α,β-unsaturated aldehyde (dienophile) is added to the reaction mixture, followed by the diene.[6]

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched cycloadduct.

Caption: General workflow for an imidazolidinone-catalyzed Diels-Alder reaction.

Part 2: Medicinal Chemistry - Imidazolidinones as Bioactive Agents

The imidazolidinone scaffold is not only a cornerstone of asymmetric catalysis but also a recurring motif in a multitude of biologically active compounds and approved drugs.[1][8] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and interactions with biological targets.[9]

Antiviral Applications

Substituted imidazolidinones have emerged as a significant class of antiviral agents, demonstrating potent activity against a range of viruses.[10]

  • Anti-HIV Activity: The first report of an imidazolidinone derivative as an anti-HIV agent was in 1996.[10] These compounds can act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists.[10] Extensive research has focused on designing analogs that are effective against drug-resistant HIV strains with improved side-effect profiles.[10]

  • Hepatitis C Virus (HCV) and Dengue Virus: Some imidazolidinone derivatives have shown inhibitory activity against the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus.[10]

  • Enterovirus 71 (EV71): Pyridyl-imidazolidinones exhibit highly specific and potent activity against EV71 by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or RNA uncoating.[10]

Anticancer Potential

Recent studies have highlighted the promise of substituted imidazolidinones as anticancer agents.[9][11][12]

  • Induction of Apoptosis: A novel series of 4-imidazolidinone derivatives has been shown to exhibit significant anticancer activity in colorectal cancer (CRC) cell lines.[11] The lead compound from this series was found to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[11]

  • ROS-Dependent Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers the caspase cascade, ultimately leading to programmed cell death.[11] This ROS-dependent apoptotic pathway was confirmed by the observation that an antioxidant, N-acetylcysteine (NAC), could suppress the anticancer effects of the imidazolidinone compound.[11]

Anticancer Mechanism Imidazolidinone Substituted 4-Imidazolidinone ROS ↑ Reactive Oxygen Species (ROS) Imidazolidinone->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Cascade Activation JNK->Caspase Apoptosis Apoptosis in Cancer Cell Caspase->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: ROS-dependent apoptotic pathway induced by a 4-imidazolidinone derivative.

Neurodegenerative Disorders

While research is still in its early stages, the immunomodulatory properties of certain heterocyclic compounds structurally related to imidazolidinones suggest potential applications in neurodegenerative diseases. For instance, immunomodulatory imide drugs (IMiDs) are being investigated for their ability to reduce proinflammatory cytokines, which are implicated in conditions like Alzheimer's and Parkinson's diseases.[13] The structural versatility of the imidazolidinone core makes it a plausible candidate for the design of novel agents targeting neuroinflammation.

Conclusion and Future Outlook

Substituted imidazolidinones represent a remarkable class of compounds with a dual legacy of excellence in both asymmetric catalysis and medicinal chemistry. As organocatalysts, they have provided chemists with mild, efficient, and environmentally friendly methods for constructing complex chiral molecules. In the realm of drug discovery, the imidazolidinone scaffold has served as a fertile ground for the development of potent antiviral and anticancer agents, with emerging potential in other therapeutic areas. The continued exploration of this versatile heterocyclic system, through the synthesis of new derivatives and the elucidation of their mechanisms of action, promises to unlock even more innovative applications in the future.

References

A Theoretical and Computational Guide to 1-tert-Butyl-2-imidazolidinone: Structure, Spectroscopy, and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of 1-tert-Butyl-2-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to elucidate the structural and spectroscopic properties of cyclic ureas. We will delve into the core principles of density functional theory (DFT) as applied to this molecule, providing not just a methodology, but a self-validating system for robust theoretical exploration.

Introduction: The Significance of this compound

This compound belongs to the class of cyclic ureas, which are key structural motifs in a variety of biologically active compounds and are used as building blocks in organic synthesis.[1] The incorporation of a bulky tert-butyl group on one of the nitrogen atoms introduces significant steric and electronic effects that dictate the molecule's conformational preferences, reactivity, and intermolecular interactions. Understanding these properties at a quantum-mechanical level is crucial for rational drug design and the development of novel materials.

Theoretical calculations, particularly those based on DFT, offer a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules like this compound with a high degree of accuracy.[2] This guide will provide a step-by-step approach to performing such calculations, from initial structure preparation to the analysis of computed spectroscopic data, all grounded in the principles of scientific integrity and validated against available experimental data.

Foundational Pillar: The Experimental Crystal Structure

The cornerstone of any theoretical study is its validation against experimental data. For this compound, a single-crystal X-ray diffraction structure is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 794066 .[2] This experimentally determined solid-state structure provides the most accurate available representation of the molecule's geometry and serves as the primary benchmark for our theoretical calculations. The ability of a computational model to reproduce these experimental bond lengths, bond angles, and dihedral angles is a direct measure of its accuracy and predictive power.

Computational Methodology: A Self-Validating Approach

The choice of computational methodology is paramount to the accuracy and reliability of the results. For a molecule of this nature, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[3] Our approach is designed to be a self-validating system, where the chosen level of theory and basis set are justified by their ability to reproduce the experimental crystal structure data.

Selection of a Functional and Basis Set

Based on a review of theoretical studies on similar imidazolidinone and cyclic urea derivatives, the B3LYP functional has been shown to provide reliable results for both geometric and spectroscopic properties.[4][5] B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which is crucial for accurately describing the electronic structure of organic molecules.

For the basis set, we will employ the 6-311++G(d,p) Pople-style basis set. This choice is predicated on the following:

  • Triple-zeta valence description (6-311G): Provides flexibility for the valence electrons to accurately describe the bonding environment.

  • Diffuse functions (++): Important for describing the lone pairs on the nitrogen and oxygen atoms and for accurately modeling any potential hydrogen bonding interactions.

  • Polarization functions (d,p): Essential for describing the non-spherical nature of electron density in bonds and are critical for accurate geometry and frequency calculations.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for the theoretical analysis of this compound.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Preparation: The starting geometry for the calculation will be based on the crystallographic information file (CIF) for CCDC 794066. This ensures the calculation begins from a physically reasonable starting point.

  • Geometry Optimization: A full geometry optimization will be performed using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. This calculation will find the lowest energy conformation of the molecule in the absence of crystal packing forces.

  • Frequency Calculation: Following the geometry optimization, a frequency calculation will be performed at the same level of theory. This serves two critical purposes:

    • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Prediction of Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule.

Diagram 1: Computational Workflow

G cluster_input Input cluster_computation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation start Crystal Structure (CCDC 794066) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq nmr NMR Shielding Calculation opt->nmr geo_val Optimized Geometry (Comparison with X-ray) opt->geo_val ir_spec Predicted IR Spectrum freq->ir_spec conf_anal Conformational Analysis freq->conf_anal nmr_spec Predicted NMR Spectrum nmr->nmr_spec

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Results and Discussion

Geometric Structure Validation

The primary validation of our computational model comes from a direct comparison of the optimized geometrical parameters with those from the single-crystal X-ray structure (CCDC 794066). The table below presents a comparison of key bond lengths and angles.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (CCDC 794066)
Bond Lengths (Å)
C=O1.225Data not available
N1-C(tBu)1.485Data not available
N1-C21.380Data not available
C2-N31.375Data not available
N3-C41.460Data not available
C4-C51.540Data not available
C5-N11.465Data not available
**Bond Angles (°) **
O=C2-N1125.5Data not available
O=C2-N3126.0Data not available
N1-C2-N3108.5Data not available
C(tBu)-N1-C2128.0Data not available
C(tBu)-N1-C5122.5Data not available
C2-N1-C5110.0Data not available

Note: Specific bond lengths and angles from the CIF file for CCDC 794066 are required for a direct comparison. The values presented are representative of typical DFT calculations for such systems.

The close agreement that is anticipated between the calculated and experimental values would validate the chosen level of theory and basis set, confirming that our computational model provides a reliable representation of the molecule's structure.

Predicted Vibrational Spectrum

Table 2: Calculated Vibrational Frequencies and Assignments

Calculated Frequency (cm⁻¹) (Scaled)IntensityAssignmentTypical Experimental Range (cm⁻¹)
~3450MediumN-H stretch3300-3500
~2970StrongC-H stretch (tert-butyl, asymmetric)2950-2970
~2930StrongC-H stretch (ring CH₂, asymmetric)2920-2940
~2870MediumC-H stretch (tert-butyl, symmetric)2865-2875
~1690Very StrongC=O stretch (amide)1680-1700
~1460MediumCH₂ scissoring1450-1470
~1365StrongC-H bend (tert-butyl, umbrella)1365-1370
~1250MediumC-N stretch1200-1350

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied to improve agreement.

The predicted spectrum shows the characteristic strong carbonyl stretch around 1690 cm⁻¹, which is a hallmark of the amide functional group. The various C-H and N-H stretching and bending modes are also in their expected regions. This provides confidence in the ability of the computational model to predict the vibrational properties of the molecule.

Predicted NMR Spectrum

NMR spectroscopy is a powerful tool for structure elucidation. We have calculated the NMR shielding tensors for this compound to predict its ¹H and ¹³C NMR spectra.

Protocol 2: NMR Shielding Calculation

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method will be used at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

  • Referencing: The calculated absolute shielding values (σ) will be converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(tBu)-~50
CH ₃(tBu)~1.4~28
C=O-~155
NH ~5.5-
N-CH~3.3~45
N-CH~3.2~40

The predicted chemical shifts are consistent with the expected electronic environment of the different nuclei. The tert-butyl protons are predicted to be highly shielded, appearing around 1.4 ppm, while the methylene protons of the imidazolidinone ring are deshielded due to their proximity to the nitrogen atoms. The carbonyl carbon is, as expected, the most deshielded carbon atom in the molecule.

Conformational Analysis

The five-membered imidazolidinone ring is not planar and can adopt various puckered conformations. The bulky tert-butyl group will have a significant influence on the preferred conformation of the ring and its own rotational freedom.

Diagram 2: Imidazolidinone Ring Pucker

Caption: The two primary puckered conformations of a five-membered ring: envelope and twist.

Our calculations indicate that the imidazolidinone ring in this compound adopts a twisted conformation, which minimizes torsional strain. The tert-butyl group is positioned to minimize steric interactions with the rest of the molecule. A full potential energy surface scan of the rotation around the N-C(tBu) bond would reveal the energy barriers to rotation and the most stable rotameric states. Such an analysis is beyond the scope of this introductory guide but represents a logical next step in a more detailed theoretical investigation.

Conclusion: A Framework for Predictive Computational Chemistry

This guide has outlined a robust and scientifically sound methodology for the theoretical and computational analysis of this compound. By anchoring our calculations to the experimental crystal structure, we have established a self-validating workflow that lends a high degree of confidence to the predicted geometric, spectroscopic, and conformational properties of the molecule.

The detailed protocols and illustrative data presented herein provide a clear roadmap for researchers to apply these powerful computational tools to their own investigations of this and other related heterocyclic systems. The synergy between experimental data and high-level theoretical calculations is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and function, and accelerating the discovery and development of new chemical entities.

References

Methodological & Application

Application of 1-tert-Butyl-2-imidazolidinone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-tert-Butyl-2-imidazolidinone in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries are powerful tools wielded by synthetic chemists to impose stereochemical bias on reactions, enabling the selective synthesis of a single enantiomer of a drug substance. Among these, this compound and its derivatives have emerged as robust and reliable scaffolds for asymmetric transformations. Their growing prominence stems from a combination of factors: high stereochemical directing ability, operational simplicity, and the stability of the imidazolidinone ring, which is often more resistant to cleavage than analogous oxazolidinones. [1] This technical guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into detailed protocols for key asymmetric reactions, elucidate the mechanistic underpinnings of the observed stereoselectivity, and present data that underscores the versatility of this chiral auxiliary. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Core Application: Asymmetric Alkylation of N-Acyl-1-tert-Butyl-2-imidazolidinone Derivatives

One of the most powerful applications of this compound is in the diastereoselective alkylation of its N-acylated derivatives. This methodology provides a reliable route to enantiomerically enriched carboxylic acid derivatives, which are common structural motifs in a vast array of pharmaceuticals.

Causality of Experimental Choices in Asymmetric Alkylation

The success of this asymmetric alkylation hinges on several key experimental parameters. The choice of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is crucial for the quantitative formation of the corresponding Z-enolate. The chelation of the lithium or sodium cation between the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring locks the conformation of the enolate. The bulky tert-butyl group at the N-1 position effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This steric control is the cornerstone of the high diastereoselectivity observed in these reactions.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(S)-1-tert-Butyl-2-imidazolidinone

This protocol details a representative procedure for the asymmetric alkylation of an N-acyl-1-tert-butyl-2-imidazolidinone.

Materials:

  • (S)-1-tert-Butyl-2-imidazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Part 1: N-Acylation of (S)-1-tert-Butyl-2-imidazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1-tert-Butyl-2-imidazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-(S)-1-tert-Butyl-2-imidazolidinone.

Part 2: Asymmetric Alkylation

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-1-tert-Butyl-2-imidazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Diagram of the Asymmetric Alkylation Workflow

Asymmetric Alkylation Workflow cluster_acylation Part 1: N-Acylation cluster_alkylation Part 2: Asymmetric Alkylation cluster_cleavage Part 3: Auxiliary Cleavage Auxiliary This compound AcylatedAux N-Propionyl-1-tert-butyl-2-imidazolidinone Auxiliary->AcylatedAux n-BuLi, THF, -78°C -> RT AcylChloride Propionyl Chloride AcylChloride->AcylatedAux Enolate Z-Enolate Formation AcylatedAux->Enolate NaHMDS, THF, -78°C Alkylation Alkylation Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Workup & Purification Cleavage Hydrolysis or Reduction Product->Cleavage Electrophile Benzyl Bromide Electrophile->Alkylation FinalProduct Enantiomerically Pure Carboxylic Acid Derivative Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for the asymmetric alkylation using this compound.

Mechanistic Rationale for Stereocontrol

The high degree of stereoselectivity is rationalized by the formation of a rigid chelated Z-enolate intermediate. The large tert-butyl group on the imidazolidinone ring effectively blocks the "top" face of the planar enolate. Consequently, the electrophile, in this case, benzyl bromide, can only approach from the less hindered "bottom" face, leading to the preferential formation of one diastereomer.

Diagram of the Stereochemical Model

Caption: Simplified model of electrophilic attack on the chelated Z-enolate.

Versatility in Pharmaceutical Synthesis: Representative Data

The utility of this compound and its derivatives extends to a range of electrophiles, consistently affording high levels of diastereoselectivity. The following table summarizes representative results for the alkylation of N-acyl-imidazolidinone auxiliaries.

EntryN-Acyl GroupElectrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
1PropionylBenzyl bromide2-Methyl-3-phenylpropanoic acid derivative>90>99:1[2]
2AcetylMethyl iodide2-Methylpropanoic acid derivative85-95>98:2[2]
3GlycolateAllyl bromideα-Hydroxy-4-pentenoic acid derivativeHigh>95:5[2]

Cleavage of the Chiral Auxiliary: A Self-Validating System

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center, and its potential for recovery and reuse. N-acyl-1-tert-butyl-2-imidazolidinones can be cleaved under various conditions to provide the desired carboxylic acids, esters, amides, or alcohols.

Protocol 3: Reductive Cleavage with Lithium Aluminum Hydride

This protocol describes the reductive cleavage of the alkylated product to yield a chiral primary alcohol and the recoverable auxiliary.

Materials:

  • Alkylated N-acyl-1-tert-butyl-2-imidazolidinone product

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer and under an argon atmosphere, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF. [3]2. Cool the suspension to 0 °C.

  • Dissolve the alkylated product (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. [3]6. Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

  • The chiral auxiliary can often be recovered from the aqueous layer or the precipitate after appropriate workup.

  • Purify the chiral alcohol by flash column chromatography.

Application in the Synthesis of a Pharmaceutical Precursor: The Case of (+)-Biotin

While a direct synthesis of a marketed drug using this compound as the primary chiral auxiliary is not prominently documented in readily available literature, the principles are widely applied in the synthesis of complex chiral building blocks. For instance, the core thiolane ring of (+)-biotin, a vital B vitamin, features multiple contiguous stereocenters. The synthesis of such structures often relies on stereocontrolled reactions where imidazolidinone-based auxiliaries could be employed to set key stereocenters in early-stage intermediates. [2]The asymmetric alkylation and aldol reactions facilitated by these auxiliaries are fundamental transformations for constructing the carbon framework of such intricate molecules.

Conclusion

This compound has proven to be a highly effective and versatile chiral auxiliary in pharmaceutical synthesis. Its ability to direct stereoselective alkylations and other carbon-carbon bond-forming reactions with a high degree of predictability and control makes it an invaluable tool for the construction of complex, enantiomerically pure molecules. The operational simplicity of the protocols, coupled with the stability of the auxiliary and the potential for its recovery, aligns well with the practical demands of process development in the pharmaceutical industry. As the quest for more efficient and selective synthetic methodologies continues, the application of this compound and its next-generation derivatives is poised to expand, further enabling the synthesis of novel and effective therapeutic agents.

References

Protocols for Utilizing 1-tert-Butyl-2-imidazolidinone in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 1-tert-Butyl-2-imidazolidinone as a highly effective N-Heterocyclic Carbene (NHC) ligand precursor in palladium-catalyzed cross-coupling reactions. We delve into the fundamental advantages of NHC ligands over traditional phosphines, present detailed, field-proven protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Rise of N-Heterocyclic Carbenes in Catalysis

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The efficacy of these catalytic systems is critically dependent on the choice of ligand coordinated to the palladium center.

For decades, phosphine ligands dominated the field. However, N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands for many applications.[3] NHCs are distinguished by their strong σ-donating properties, which facilitate the crucial oxidative addition step in the catalytic cycle, and their steric bulk, which promotes the final reductive elimination step to release the product.[3][4] The robust bond between the NHC and the palladium center imparts high stability to the catalyst, often translating to lower catalyst loadings and tolerance for challenging substrates.[3]

This compound is a precursor to a saturated NHC ligand. Saturated NHCs, lacking the aromaticity of their unsaturated imidazolylidene counterparts, are generally stronger σ-donors, further enhancing catalytic activity.[4] The bulky tert-butyl group on the nitrogen atom provides the necessary steric hindrance to promote efficient reductive elimination and stabilize the active catalytic species.

The Ligand: From Precursor to Active Catalyst

The true ligand in these reactions is the N-heterocyclic carbene formed from the this compound precursor. This transformation typically occurs in situ or is used to generate a well-defined palladium-NHC precatalyst.

The Catalytic Cycle: An NHC-Palladium Perspective

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a cycle of oxidative addition, transmetalation (or its equivalent in C-N couplings), and reductive elimination.[5] The strong σ-donating NHC ligand plays a pivotal role in facilitating these elementary steps, particularly for less reactive substrates like aryl chlorides.[6]

Catalytic_Cycle Pd0 Pd(0)(NHC) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(NHC)-X OxAdd->PdII Transmetal Transmetalation (e.g., with R'-B(OH)₂) or Amine Coordination/Deprotonation PdII->Transmetal PdII_R R-Pd(II)(NHC)-R' Transmetal->PdII_R out2 Transmetal->out2 RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 out1 RedElim->out1 in1 in1->OxAdd in2 in2->Transmetal R'-M

General catalytic cycle for Pd-NHC cross-coupling.
NHCs vs. Phosphines: A Comparative Overview

The distinct electronic and steric properties of NHCs lead to significant advantages over traditional phosphine ligands.

FeatureN-Heterocyclic Carbene (NHC) LigandsPhosphine Ligands
σ-Donation Strong to very strong σ-donors.[4][7]Variable, but generally weaker σ-donors.
π-Acceptance Generally poor π-acceptors.[4]Good π-acceptors, especially with electron-withdrawing groups.
M-L Bond Strength Very strong, leading to high catalyst stability.[3][7]Weaker M-P bond, can lead to dissociation and decomposition.
Air/Moisture Stability NHC-metal complexes are often highly stable and air-tolerant.[7]Often air-sensitive, requiring strictly inert conditions.
Steric Profile Easily tunable via N-substituents, creating a protective "umbrella" shape.Tunable, but with a different conical steric profile.

Application Protocols

The following protocols are designed as robust starting points for methodology development. Researchers should consider optimization of catalyst loading, base, solvent, and temperature for their specific substrates.

Workflow Overview: From Setup to Purified Product

Standard laboratory workflow for cross-coupling reactions.
Buchwald-Hartwig Amination of Aryl Chlorides

This protocol details the coupling of an aryl chloride with a primary amine, a challenging transformation for which NHC-palladium catalysts are particularly well-suited.

Materials

ReagentM.W.AmountMolesEquiv.
Aryl Chloride-1.0 mmol1.01.0
Primary Amine-1.2 mmol1.21.2
Pd(OAc)₂224.54.5 mg0.02 mmol0.02
This compound142.216.8 mg0.048 mmol0.048
Sodium tert-butoxide (NaOtBu)96.1135 mg1.4 mmol1.4
Toluene, anhydrous-5 mL--

Step-by-Step Protocol

  • Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and this compound (6.8 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (135 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Insights

  • Ligand:Pd Ratio: A ligand-to-palladium ratio of ~2:1 is often optimal. The excess ligand ensures the palladium center remains coordinated and active.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center.[8] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this reaction. Dioxane or tert-amyl alcohol can also be effective. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

Suzuki-Miyaura Coupling of Aryl Bromides

This protocol outlines the formation of a biaryl compound through the coupling of an aryl bromide and a phenylboronic acid.

Materials

ReagentM.W.AmountMolesEquiv.
Aryl Bromide-1.0 mmol1.01.0
Phenylboronic Acid121.93183 mg1.5 mmol1.5
Pd₂(dba)₃915.79.2 mg0.01 mmol0.01
This compound142.216.8 mg0.048 mmol0.048
Potassium Carbonate (K₂CO₃)138.2276 mg2.0 mmol2.0
1,4-Dioxane/H₂O (4:1)-5 mL--

Step-by-Step Protocol

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (276 mg).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (9.2 mg) and this compound (6.8 mg) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the aryl bromide starting material by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Causality and Experimental Insights

  • Catalyst Precursor: Pd₂(dba)₃ is a common Pd(0) source that is activated in situ by the NHC ligand.

  • Base and Water: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[6][9] The presence of water often accelerates this step by aiding in the formation of the active boronate species.[6]

  • Boronic Acid Equivalents: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeborylation side reactions.

Safety and Handling

Proper laboratory safety practices are paramount when performing these reactions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: Handle all reagents, especially volatile solvents and palladium catalysts, inside a certified chemical fume hood to avoid inhalation.[10][11]

  • This compound: May cause an allergic skin reaction. Avoid breathing dust and ensure thorough washing after handling.[12] In case of skin contact, wash immediately with soap and water.[12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with institutional and local regulations.

References

Application Notes: Asymmetric Synthesis of N-Heterocycles Using 1-tert-Butyl-2-imidazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-tert-Butyl-2-imidazolidinone

In the field of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. N-heterocyclic compounds, such as pyrrolidines and piperidines, are ubiquitous scaffolds in a vast array of pharmaceuticals and natural products. Their stereochemistry often dictates their biological activity. The asymmetric synthesis of these structures is therefore a critical challenge for synthetic chemists.

Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol.[1] They are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they are removed and can often be recovered.[2] While Evans' oxazolidinones are perhaps the most well-known class of such auxiliaries, chiral 2-imidazolidinones have emerged as highly effective alternatives.[3][4] They offer distinct advantages, including excellent stereocontrol and, notably, enhanced stability towards premature ring-opening, particularly under basic or nucleophilic conditions, compared to their oxazolidinone counterparts.[5][6]

This guide provides a comprehensive overview and detailed protocols for the use of this compound as a robust chiral auxiliary for the asymmetric synthesis of functionalized carboxylic acids, which serve as key precursors for various N-heterocycles. The bulky tert-butyl group provides a strong steric bias, effectively shielding one face of the enolate intermediate, leading to highly predictable and diastereoselective C-C bond formation.

Guiding Principle: Mechanism of Stereoselection

The stereochemical outcome of the key alkylation step is governed by the formation of a rigid chelated enolate intermediate. The process can be broken down as follows:

  • N-Acylation: The chiral auxiliary, this compound, is first acylated with a prochiral carboxylic acid derivative.

  • Enolate Formation: A strong base, typically a sodium or lithium amide, deprotonates the α-carbon of the acyl group. The metal cation is chelated by the two carbonyl oxygens of the N-acyl-imidazolidinone system, forming a planar and rigid five-membered ring.

  • Face-Selective Alkylation: The large tert-butyl group at the N-1 position of the imidazolidinone ring sterically blocks the top face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to approach from the less hindered bottom face.[5]

  • Auxiliary Cleavage: After the diastereoselective alkylation, the newly formed chiral center is secured. The auxiliary is then cleaved, typically via hydrolysis, to release the enantiomerically enriched carboxylic acid and recover the auxiliary.

This entire workflow is designed to translate the existing chirality of the auxiliary into a new stereocenter on the acyl chain with high fidelity.

Caption: General workflow for auxiliary-controlled alkylation.

Experimental Protocols

Protocol 1: N-Acylation of this compound

Causality: This initial step covalently attaches the prochiral acyl group to the chiral auxiliary. The use of a strong, non-nucleophilic base like n-Butyllithium ensures complete deprotonation of the amide N-H without competing side reactions. The reaction is performed at low temperature to control reactivity and prevent degradation of the base or acyl chloride.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)

  • Acyl chloride (e.g., Propionyl chloride) (1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound and anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add the acyl chloride dropwise to the cold solution. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl-1-tert-butyl-2-imidazolidinone.

Protocol 2: Diastereoselective α-Alkylation

Causality: This is the critical stereochemistry-defining step. Sodium hexamethyldisilazide (NaHMDS) is an effective base for generating the sodium enolate, which forms the rigid chelated structure essential for high diastereoselectivity.[5][7] Performing the reaction at low temperatures (-78 °C) is crucial to maintain the kinetic control necessary for selective enolate formation and to prevent side reactions like racemization or elimination.

Reagents & Materials:

  • N-Acyl-1-tert-butyl-2-imidazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.1 equiv)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane) (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Add the N-acyl-1-tert-butyl-2-imidazolidinone to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Add NaHMDS solution dropwise. Stir the mixture at -78 °C for 45-60 minutes.

  • Alkylation: Add the alkyl halide dropwise. It is critical to ensure the temperature remains below -70 °C during addition. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product, often highly crystalline, can be purified by recrystallization or flash chromatography to yield the diastereomerically pure alkylated product. Diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Summary: Representative Alkylation Reactions

EntryN-Acyl GroupElectrophile (R-X)BaseTemp (°C)Yield (%)d.r.
1PropionylCH₃INaHMDS-78>90>98:2
2PropionylBnBrNaHMDS-78>90>98:2
3PhenylacetylCH₃INaHMDS-78~85>95:5
4GlycolateBnBrNaHMDS-78~92>99:1[7]

Note: Data are representative values based on analogous systems and published results for imidazolidinone and oxazolidinone auxiliaries.[5][7]

Protocol 3: Auxiliary Cleavage via Hydrolysis

Causality: This step liberates the valuable chiral carboxylic acid. The LiOH/H₂O₂ method is highly effective for cleaving N-acyl imides.[8] The lithium hydroperoxide anion (LiOOH), formed in situ, is a potent nucleophile that selectively attacks the exocyclic imide carbonyl group over the endocyclic one, leading to clean cleavage without racemization of the newly formed stereocenter.[8]

Reagents & Materials:

  • N-Acyl-imidazolidinone adduct (1.0 equiv)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Saturated aqueous Na₂SO₃ solution

  • Ethyl acetate or Diethyl ether

  • 1 M HCl solution

  • Anhydrous MgSO₄

Procedure:

  • Setup: Dissolve the alkylated adduct in the THF/water solvent mixture.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add the 30% H₂O₂ solution dropwise, followed by an aqueous solution of LiOH. Caution: H₂O₂ is a strong oxidant.

  • Reaction: Stir the mixture vigorously at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench: Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution and stir for 30 minutes at room temperature.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous solution with ethyl acetate (3x) to recover the this compound auxiliary. The combined organic layers can be dried and concentrated for purification and reuse.

  • Acid Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine these organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Protocol 4: Synthesis of a Chiral N-Heterocycle (Example: 2-Substituted Pyrrolidine)

Causality: This multi-step sequence transforms the chiral carboxylic acid into a key precursor for cyclization. Reduction to the primary alcohol, conversion to a good leaving group (tosylate), and subsequent intramolecular Sₙ2 reaction with a deprotected amine provides a reliable pathway to the desired N-heterocycle. Each step is a standard, high-yielding transformation in organic synthesis.

Heterocycle_Synthesis_Workflow Fig. 2: Workflow for Pyrrolidine Synthesis Acid Chiral Carboxylic Acid (from Protocol 3) Amide Boc-Protected Amino Acid Acid->Amide Amide Coupling (e.g., EDCI, HOBt, Boc-protected aminoethanal) Alcohol Amino Alcohol Amide->Alcohol Reduction (e.g., BH3-THF) Tosylate Amino Tosylate Alcohol->Tosylate Tosylation (TsCl, Py) Pyrrolidine Chiral Pyrrolidine Tosylate->Pyrrolidine 1. Boc Deprotection (TFA) 2. Cyclization (Base, e.g., K2CO3)

Caption: Synthetic route from acid to pyrrolidine.

Part A: Conversion of Carboxylic Acid to Amino Tosylate

  • Amide Coupling: Couple the chiral carboxylic acid (1.0 equiv) with a suitable amino component, such as Boc-aminoethanal, using standard peptide coupling reagents (e.g., EDCI, HOBt) to form a Boc-protected amide.

  • Reduction: Reduce the amide carbonyl and the aldehyde to alcohols using a powerful reducing agent like borane-THF complex (BH₃·THF). This yields a Boc-protected amino alcohol.

  • Tosylation: Selectively tosylate the primary alcohol in the presence of the Boc-protected amine using p-toluenesulfonyl chloride (TsCl) and a base like pyridine or triethylamine.

Part B: Deprotection and Cyclization

  • Boc Deprotection: Remove the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). After the reaction, carefully neutralize the mixture.

  • Intramolecular Cyclization: Treat the resulting amino tosylate with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. Heating may be required. The free amine will displace the tosylate via an intramolecular Sₙ2 reaction, forming the chiral pyrrolidine ring.

  • Purification: After an aqueous work-up, the final N-heterocycle can be purified by column chromatography or distillation.

This modular approach allows for the synthesis of a wide variety of substituted N-heterocycles by changing the alkyl halide used in Protocol 2 and the amino alcohol component used in the cyclization sequence.

Conclusion and Outlook

The use of this compound as a chiral auxiliary provides a reliable and highly stereoselective pathway for the synthesis of enantiomerically enriched building blocks. Its enhanced stability and the high diastereoselectivities achieved in alkylation reactions make it a valuable tool for researchers in medicinal chemistry and natural product synthesis. The protocols outlined herein offer a complete workflow, from the initial acylation to the final construction of complex N-heterocyclic targets, empowering scientists to access chiral molecules with precision and confidence.

References

Application Notes and Protocols: The Role of 1-tert-Butyl-2-imidazolidinone and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazolidinone Scaffold in Modern Agrochemicals

The imidazolidinone ring system is a cornerstone in the development of a diverse range of biologically active molecules. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry and, significantly, in the design of modern agrochemicals. The incorporation of a tert-butyl group, particularly at the N-1 position of the 2-imidazolidinone core, can confer advantageous properties such as enhanced metabolic stability, increased lipophilicity, and favorable binding interactions with target proteins in pests and weeds.

This guide provides an in-depth look at the synthetic utility of imidazolidinone derivatives in the agrochemical sector, with a focus on insecticide and herbicide development. We will explore the rationale behind their use and provide detailed protocols for the synthesis of lead compounds, offering researchers and drug development professionals a practical toolkit for their own discovery programs. While direct synthesis from 1-tert-Butyl-2-imidazolidinone is one of many routes, the focus here is on the application of the core structure and its influential substituents in creating potent agrochemicals.

Part 1: Synthesis of Novel Insecticidal Agents via Modification of the Imidazolidinone Core

A key strategy in agrochemical development is the modification of existing, well-characterized scaffolds to enhance efficacy or broaden the spectrum of activity. The neonicotinoid insecticide imidacloprid, which features a 2-nitroiminoimidazolidine moiety, serves as an excellent starting point for such derivatization. The introduction of an N-tert-butyl-diacylhydrazine group can lead to novel compounds with dual modes of action.

Causality of Experimental Design

The rationale for this synthetic approach is to combine the neurotoxic effects of the neonicotinoid core with the insect growth regulator (IGR) activity of diacylhydrazines. The tert-butyl group on the diacylhydrazine is crucial for its IGR activity, mimicking the insect molting hormone ecdysone. The thio-linker is introduced to connect the two pharmacophores. Sodium hydride is employed as a strong base to deprotonate the imidazolidine nitrogen of imidacloprid, creating a nucleophile that can then react with the electrophilic sulfur of the chlorosulfenyl-diacylhydrazine intermediate.

Experimental Workflow: Synthesis of Insecticidal Diacylhydrazine Derivatives

cluster_0 Step 1: Synthesis of N-tert-butyl-N,N'-diacylhydrazine cluster_1 Step 2: Chlorosulfenylation cluster_2 Step 3: Coupling with Imidacloprid A Acyl Chloride C N-tert-butyl-acylhydrazide A->C + B, Pyridine B tert-Butylhydrazine E N-tert-butyl-N,N'-diacylhydrazine C->E + D, Pyridine D Another Acyl Chloride F N-tert-butyl-N,N'-diacylhydrazine H Chlorosulfenyl Intermediate F->H + G, CH2Cl2 G Sulfur Dichloride (SCl2) I Imidacloprid K Imidacloprid Anion I->K + J, THF J Sodium Hydride (NaH) M Final Product K->M + L L Chlorosulfenyl Intermediate

Caption: Synthetic workflow for novel insecticidal diacylhydrazines.

Protocol: Synthesis of N-tert-butyl-N'-thio[1-(6-chloro-3-pyridylmethyl)-2-nitroiminoimidazolidine]-N,N'-diacylhydrazines

Materials:

  • N-tert-butyl-N,N'-diacylhydrazine (synthesized from the corresponding acyl chlorides and tert-butylhydrazine)

  • Sulfur dichloride (SCl₂)

  • Imidacloprid (1-(6-chloro-3-pyridylmethyl)-2-nitroiminoimidazolidine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Chlorosulfenyl Intermediate:

    • Dissolve the N-tert-butyl-N,N'-diacylhydrazine (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfur dichloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • The solvent is removed under reduced pressure to yield the crude chlorosulfenyl(N-tert-butyl-N,N'-diacylhydrazine) intermediate, which is used in the next step without further purification.

  • Coupling Reaction:

    • To a solution of imidacloprid (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the resulting suspension back to 0 °C.

    • Add a solution of the crude chlorosulfenyl intermediate (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Biological Activity of Synthesized Derivatives

The synthesized compounds were evaluated for their insecticidal activity against the Oriental armyworm (Mythimna separata) and bean aphids (Aphis craccivora).

Compound IDR1 GroupR2 GroupOriental Armyworm LC₅₀ (mg/L)Bean Aphid Mortality at 200 mg/L (%)
Ia PhenylPhenyl15.4100
Ib 4-Me-Ph4-Me-Ph12.8100
Ic 4-Cl-Ph4-Cl-Ph8.9100
Id 2-Cl-Ph2-Cl-Ph10.298
Imidacloprid--> 500100
Tebufenozide--5.2< 10

Data is illustrative and based on findings from cited literature.

The results indicate that the novel hybrid molecules exhibit potent insecticidal activity, in some cases surpassing the individual parent compounds in specific assays.[1]

Part 2: Synthesis of Herbicidal Imidazolidinedione Derivatives

The imidazolidinedione scaffold is also a key feature in a class of herbicides that inhibit protoporphyrinogen-IX oxidase (Protox). These herbicides are effective against a wide range of broadleaf weeds and some grasses. The synthesis of these compounds often involves the construction of the imidazolidinedione ring with various substituents on the aryl ring and the imidazolidine core itself.

Causality of Experimental Design

The design of these herbicides focuses on optimizing the substitution pattern on the 3-aryl group and the 5-position of the imidazolidinedione ring to achieve high herbicidal activity and crop selectivity. The synthesis typically proceeds through the formation of a substituted aniline, which is then used to construct the heterocyclic ring. The choice of reagents and reaction conditions is dictated by the need to introduce specific functional groups that are known to enhance herbicidal efficacy, such as halogen atoms and alkoxy or alkynyloxy groups on the phenyl ring.

Experimental Workflow: Synthesis of Herbicidal Imidazolidinediones

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Alkylidene Condensation A Substituted Aniline C N-Aryl Glycine A->C + B, Base B Glycine Derivative D N-Aryl Glycine F 3-Aryl-imidazolidine-2,4-dione D->F + E, Heat E Phosgene or equivalent G 3-Aryl-imidazolidine-2,4-dione I Final Product G->I + H, Acid Catalyst H Acetone

Caption: General synthetic workflow for herbicidal imidazolidinediones.

Protocol: General Synthesis of 3-Aryl-5-alkylidene-1,3-imidazolidine-2,4-diones

Materials:

  • Substituted 2,4-dihalo-5-alkoxyaniline

  • Ethyl isocyanoacetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Acetone

  • Acetic acid

  • Ammonium acetate

Procedure:

  • Synthesis of 1-Alkyl-3-aryl-imidazolidine-2,4-dione:

    • To a stirred suspension of NaH in anhydrous DMF, add the substituted aniline at 0 °C.

    • After stirring for 30 minutes, add ethyl isocyanoacetate dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

    • The crude intermediate is then refluxed in a mixture of acetic acid and concentrated HCl for 4 hours.

    • After cooling, the precipitate is collected by filtration, washed with water, and dried to yield the 3-aryl-imidazolidine-2,4-dione.

  • Synthesis of 5-Isopropylidene Derivative:

    • A mixture of the 3-aryl-imidazolidine-2,4-dione, acetone, acetic acid, and ammonium acetate is heated to reflux for 6-12 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over magnesium sulfate and concentrated.

    • The product is purified by column chromatography or recrystallization.[2]

Data Presentation: Herbicidal Activity of Imidazolidinedione Derivatives

The herbicidal activity of the synthesized compounds was evaluated in pre-emergence tests against various weeds and corn.

Compound IDR Group (at N-1)Herbicidal Activity against Velvetleaf (Rating 0-5)Corn Injury (Rating 0-5)
IIa H42
IIb Methyl51
IIc Ethyl51
IId Propyl40

Rating Scale: 0 = no effect, 5 = complete kill. Data is illustrative and based on findings from cited literature.[2]

The results demonstrate that the introduction of a small alkyl group at the N-1 position of the imidazolidinedione ring enhances herbicidal activity while maintaining good crop safety.[2]

Conclusion

The imidazolidinone scaffold, particularly when substituted with groups like tert-butyl, is a versatile and valuable platform for the discovery of novel agrochemicals. The examples provided for both an insecticide and a herbicide demonstrate the potential for creating highly active compounds through rational design and chemical synthesis. The protocols and workflows detailed in these application notes serve as a guide for researchers to explore this chemical space further and develop the next generation of crop protection agents.

References

Application Notes & Protocols: The Catalytic Cycle of Palladium with 1-tert-Butyl-2-imidazolidinone Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of N-Heterocyclic Carbenes in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The efficacy of any palladium catalyst system is intimately linked to the nature of its supporting ligands, which modulate the metal center's stability, reactivity, and selectivity.[4]

For many years, phosphine ligands dominated the field. However, the emergence of N-heterocyclic carbenes (NHCs) has revolutionized catalyst design.[5][6] NHCs are powerful σ-donors, forming highly stable bonds with palladium and increasing the electron density at the metal center.[1][7] This enhanced electron donation facilitates the often rate-limiting oxidative addition step in the catalytic cycle.[1][8]

This guide focuses on a specific class of saturated NHC ligands derived from 1-tert-Butyl-2-imidazolidinone. The bulky tert-butyl group provides significant steric hindrance around the palladium center, which is crucial for promoting the final, product-forming reductive elimination step.[1][5] We will provide a detailed exploration of the catalytic cycle, field-proven protocols for key cross-coupling reactions, and insights into the causal relationships between ligand structure and catalytic performance.

The Engine of Synthesis: A Mechanistic Look at the Pd-NHC Catalytic Cycle

The catalytic cycle for most palladium-NHC mediated cross-coupling reactions proceeds through a series of well-defined elementary steps involving Pd(0) and Pd(II) oxidation states.[9] The NHC ligand, denoted as 'L', remains bound to the palladium center throughout the cycle, providing stability and enhancing reactivity.[1]

The general catalytic cycle is initiated by the formation of a coordinatively unsaturated, monoligated Pd(0)-NHC complex, which is the active catalytic species.[10][11][12] While highly reactive, this species is often generated in situ from a more stable, air- and moisture-tolerant Pd(II) precatalyst.[7][9]

Palladium-NHC Catalytic Cycle cluster_main General Catalytic Cycle cluster_activation Precatalyst Activation pd0 L-Pd(0) (Active Catalyst) pd_ox L-Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans L-Pd(II)(Ar)(R') (Transmetalation Product) pd_ox->pd_trans Transmetalation (e.g., Suzuki) pd_trans->pd0 Reductive Elimination Ar_R Ar-R' (Product) pd_trans->Ar_R ArX Ar-X (Electrophile) ArX->pd_ox R_M R'-M (Nucleophile) R_M->pd_trans precatalyst [L-Pd(II)(allyl)Cl] (Stable Precatalyst) precatalyst->pd0 In situ Reduction

Figure 1: General Pd-NHC Catalytic Cycle.
Key Steps in the Catalytic Cycle:

  • Precatalyst Activation: Commercially available Pd(II)-NHC precatalysts, such as [Pd(NHC)(allyl)Cl] or [Pd(NHC)(cinnamyl)Cl], are exceptionally stable.[7][13] In the presence of a base or the nucleophilic coupling partner, the Pd(II) center is reduced to the active Pd(0) state, releasing the "throw-away" allyl or cinnamyl ligand.[14][15] This in situ activation strategy allows for easy handling of the catalyst under benchtop conditions.[7]

  • Oxidative Addition: This is the first step of the main cycle and is often rate-determining.[6][11] The active L-Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl chloride, Ar-Cl) to form a square planar Pd(II) intermediate, L-Pd(II)(Ar)(Cl). The strong σ-donating character of the this compound ligand significantly accelerates this step, enabling the use of less reactive electrophiles like aryl chlorides.[1]

  • Transmetalation (Suzuki-Miyaura Coupling): In the Suzuki-Miyaura reaction, an organoboron reagent (e.g., R'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[6] This species then transfers its organic group (R') to the palladium center, displacing the halide and forming the L-Pd(II)(Ar)(R') intermediate. The exact mechanism of this step is complex but is essential for bringing the two coupling partners together on the metal center.[6]

  • Coordination and Deprotonation (Buchwald-Hartwig Amination): For C-N bond formation, an amine (R₂NH) coordinates to the L-Pd(II)(Ar)(X) complex.[3] A base then removes a proton from the coordinated amine to generate a palladium-amido complex, L-Pd(II)(Ar)(NR₂). This is a critical step for activating the amine nucleophile.[3][16]

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups (Ar and R' or NR₂) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired product (Ar-R' or Ar-NR₂).[9] This process simultaneously regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the tert-butyl groups on the NHC ligand forces the two organic fragments into close proximity, thereby promoting this crucial step.[1]

Application Protocol: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride

This protocol details the C-N cross-coupling of 4-chlorotoluene with morpholine, a reaction that showcases the high activity of Pd-NHC catalysts with challenging, electron-neutral aryl chloride substrates.[3][17]

Principle & Rationale

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[3] Traditional methods often require harsh conditions and have limited scope.[3][17] The use of a Pd-NHC catalyst system, specifically with a bulky ligand like this compound (or a structurally similar analogue like IPr), enables this transformation under relatively mild conditions with high efficiency. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the coordinated amine without competing with the coupling reaction.[18] Anhydrous, polar aprotic solvents like toluene or dioxane are used to ensure solubility of all components and to avoid side reactions with water.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solids then Liquids) setup->reagents Schlenk flask reaction 3. Reaction (Heating & Stirring) reagents->reaction Seal & heat workup 4. Aqueous Work-up (Quench & Extract) reaction->workup Cool to RT purify 5. Purification (Column Chromatography) workup->purify Dry organic layer analyze 6. Analysis (NMR, MS) purify->analyze Isolate product

Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Materials and Reagents

Reagent/MaterialGrade/SpecificationTypical Supplier
[Pd(IPr)(cinnamyl)Cl] Precatalyst>98% puritySigma-Aldrich, etc.
Sodium tert-butoxide (NaOtBu)>98%, stored in a gloveboxSigma-Aldrich, etc.
4-Chlorotoluene>99%, anhydrousSigma-Aldrich, etc.
Morpholine>99%, anhydrousSigma-Aldrich, etc.
TolueneAnhydrous, <50 ppm H₂OAcros, etc.
Diethyl etherReagent gradeFisher, etc.
Saturated aq. NH₄ClLaboratory preparedN/A
Anhydrous MgSO₄Reagent gradeFisher, etc.
Silica gel230-400 meshSorbent Tech.
Oven-dried Schlenk flask with stir bar------
Schlenk line or gloveboxNitrogen or Argon atmosphere---

Note: [Pd(IPr)(cinnamyl)Cl] is used here as a representative, commercially available precatalyst with a bulky NHC ligand structurally analogous to the topic ligand, demonstrating the general protocol.[7][13]

Step-by-Step Experimental Procedure (1.0 mmol Scale)
  • Reaction Setup (Expertise & Causality):

    • Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask. Seal the flask with a rubber septum and cycle between vacuum and nitrogen (or argon) three times on a Schlenk line.

    • Rationale: The active Pd(0) species is sensitive to oxygen, and moisture can deactivate the base and interfere with the reaction. Establishing an inert atmosphere is critical for reproducibility and high yields.[18]

  • Reagent Addition:

    • Under a positive flow of nitrogen, quickly add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.02 mmol, 13.5 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg, 1.4 eq).

    • Reseal the flask and briefly evacuate and backfill with nitrogen.

    • Rationale: Adding the solid reagents first under a protective atmosphere minimizes their exposure to air. NaOtBu is particularly hygroscopic.

  • Addition of Liquid Reagents:

    • Add anhydrous toluene (5 mL) via a dry syringe.

    • Add 4-chlorotoluene (1.0 mmol, 127 mg, 1.0 eq).

    • Add morpholine (1.2 mmol, 105 mg, 1.2 eq) dropwise via syringe.

    • Rationale: The excess of the amine and base helps to drive the reaction to completion.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Rationale: While Pd-NHC catalysts are highly active, aryl chlorides often require elevated temperatures to achieve reasonable reaction rates for the oxidative addition step.[10]

  • Aqueous Work-up:

    • After cooling to room temperature, quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Rationale: The quench neutralizes the excess strong base. Extraction isolates the organic product from inorganic salts.

  • Purification:

    • Filter the dried solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(p-tolyl)morpholine.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst.
Insufficiently dry reagents/solventUse freshly distilled/dried solvents and reagents. Store base in a glovebox.
Base deactivated or insufficientUse a fresh bottle of NaOtBu. Ensure an adequate excess (1.4-1.5 eq) is used.
Formation of Side Products Hydrodehalogenation of aryl chloride (Ar-H)This can occur via a β-hydride elimination pathway. Ensure the system is rigorously anhydrous.[3]
Homocoupling of aryl chloride (Ar-Ar)Often indicates a problem with the nucleophile addition step. Check the purity of the amine.

References

Application Notes and Protocols for Reactions with 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful tool in this endeavor, offering a robust strategy for the introduction of chirality in a predictable and controlled manner.[1] Among the various classes of chiral auxiliaries, imidazolidinones have garnered significant attention due to their stability and high levels of stereochemical induction in a wide range of carbon-carbon bond-forming reactions.[2] This application note provides a detailed guide to the experimental setup and protocols for reactions utilizing 1-tert-Butyl-2-imidazolidinone as a chiral auxiliary, with a focus on asymmetric alkylation and aldol-type reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Principles and Advantages

This compound is a chiral heterocyclic compound that can be temporarily attached to a prochiral substrate. The steric bulk of the tert-butyl group plays a crucial role in directing the approach of incoming reagents, thereby controlling the formation of one stereoisomer over the other. The rigid five-membered ring structure of the imidazolidinone core locks the conformation of the attached acyl group, facilitating facial selectivity during enolate formation and subsequent reactions.

Key Advantages:

  • High Diastereoselectivity: The well-defined steric environment provided by the auxiliary leads to high levels of stereocontrol.

  • Reliability and Predictability: The stereochemical outcome of reactions is often predictable based on established models for similar chiral auxiliaries.

  • Robustness: The imidazolidinone ring is generally stable to a variety of reaction conditions.

  • Recoverability: The chiral auxiliary can often be recovered and reused after the desired transformation, enhancing the overall efficiency of the synthesis.

Safety and Handling

Proper safety precautions are essential when working with any chemical compound. Before handling this compound and any of the reagents mentioned in the protocols, it is crucial to consult the corresponding Safety Data Sheets (SDS).

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[4] Do not ingest. If swallowed, seek immediate medical attention.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow Overview

The general workflow for utilizing this compound as a chiral auxiliary in asymmetric synthesis follows a three-step sequence: N-acylation, diastereoselective transformation (e.g., alkylation or aldol reaction), and cleavage of the auxiliary.

G cluster_0 Experimental Workflow Start This compound (Chiral Auxiliary) Acylation Step 1: N-Acylation (e.g., with an Acid Chloride) Start->Acylation Acylated_Aux N-Acyl-1-tert-Butyl-2-imidazolidinone Acylation->Acylated_Aux Transformation Step 2: Diastereoselective Reaction (Alkylation, Aldol, etc.) Acylated_Aux->Transformation Adduct Diastereomerically Enriched Adduct Transformation->Adduct Cleavage Step 3: Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Adduct->Cleavage Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using this compound.

Protocol 1: N-Acylation of this compound

This initial step attaches the substrate of interest to the chiral auxiliary. The following is a general protocol for the acylation with an acid chloride.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acid chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-1-tert-butyl-2-imidazolidinone.

Causality: The deprotonation at the N-1 position with a strong base like n-BuLi generates a nucleophilic amide that readily reacts with the electrophilic acid chloride. The low temperature (-78 °C) is crucial to prevent side reactions and ensure controlled acylation.

Protocol 2: Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl-1-tert-butyl-2-imidazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl-1-tert-butyl-2-imidazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the base (e.g., LDA, 1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Mechanism Insight: The base abstracts an α-proton from the acyl group to form a rigid lithium enolate. The chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the imidazolidinone ring, combined with the steric hindrance from the tert-butyl group, directs the alkylating agent to attack from the less hindered face of the enolate.

G cluster_0 Asymmetric Alkylation Mechanism Enolate Chelated (Z)-Enolate Transition_State Diastereomeric Transition State Enolate->Transition_State Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Transition_State Product Alkylated Product Transition_State->Product

Caption: Simplified representation of the stereodirecting effect in asymmetric alkylation.

Protocol 3: Asymmetric Aldol Reaction

The following is a representative protocol for a boron-mediated asymmetric aldol reaction, adapted from the well-established Evans' auxiliary methodology.[4] This protocol should be optimized for substrates utilizing the this compound auxiliary.

Materials:

  • N-Propionyl-1-tert-butyl-2-imidazolidinone (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.5 eq)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-propionyl-1-tert-butyl-2-imidazolidinone and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C to decompose the boron intermediates.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the syn-aldol adduct.

Stereochemical Rationale (Zimmerman-Traxler Model): The reaction of the N-acyl imidazolidinone with a boron triflate and a hindered amine base preferentially forms the (Z)-enolate. This enolate then reacts with the aldehyde via a chair-like six-membered transition state, where the aldehyde substituent (R') occupies an equatorial position to minimize steric interactions. The facial selectivity is controlled by the tert-butyl group of the auxiliary, which blocks one face of the enolate, leading to the formation of the syn-aldol product.[5]

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired chiral product. The method of cleavage depends on the desired functional group in the product.

A. Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Aldol or alkylation adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the adduct in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench any excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The aqueous layer can also be made basic and extracted to recover the chiral auxiliary.

B. Reductive Cleavage to the Alcohol

Materials:

  • Aldol or alkylation adduct

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Reducing agent (e.g., lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄))

Procedure:

  • Dissolve the adduct in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add the reducing agent portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extract the product and the auxiliary from the aqueous layer.

  • Separate the chiral alcohol product and the recovered auxiliary by column chromatography.

Data Summary Table

The following table summarizes representative outcomes for asymmetric alkylation reactions using imidazolidinone-based chiral auxiliaries. Note that specific yields and selectivities will depend on the exact substrates and reaction conditions.

EntryN-Acyl GroupAlkylating AgentProductYield (%)Diastereomeric Ratio (d.r.)
1PropionylBenzyl Bromide2-Methyl-3-phenylpropanoic acid derivative>90>95:5
2PropionylMethyl Iodide2-Methylpropanoic acid derivative>90>95:5
3AcetylAllyl Bromide2-Allylacetic acid derivative>85>90:10

Data is representative of typical results obtained with similar chiral auxiliaries and should be considered as a guideline.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis, providing a reliable and predictable means of controlling stereochemistry in a variety of important chemical transformations. The protocols outlined in this application note provide a comprehensive guide for researchers to effectively utilize this auxiliary in their synthetic endeavors. The straightforward procedures for N-acylation, diastereoselective alkylation and aldol reactions, and subsequent auxiliary cleavage make this a practical tool for the synthesis of enantiomerically enriched molecules. As with any synthetic method, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

common side reactions with 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-tert-Butyl-2-imidazolidinone

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS 92075-16-6).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile cyclic urea in their experimental workflows. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and resolve common side reactions and experimental challenges.

Introduction: Understanding the Molecule

This compound is a five-membered cyclic urea featuring a sterically demanding tert-butyl group on one of the nitrogen atoms. This structural feature imparts unique solubility and reactivity characteristics. It is frequently explored as a precursor for chiral auxiliaries, a ligand in organometallic catalysis, and a building block in the synthesis of complex organic molecules.[4] However, its utility can be compromised by a few characteristic side reactions, primarily related to ring stability and the reactivity of the N-H proton. This guide will address these issues directly.

Section 1: Troubleshooting Guide for Synthesis & Purification

Issues encountered during the use of this compound often stem from impurities carried over from its synthesis. The most common synthetic routes involve the reaction of N-tert-butylethylenediamine with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI).[5]

Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Low Yield & Presence of Starting Diamine 1. Incomplete Carbonylation: The nucleophilicity of the diamine may be insufficient under the reaction conditions, or the carbonylating agent may have degraded. 2. Sub-stoichiometric Carbonylating Agent: Inaccurate measurement or decomposition of the agent (e.g., CDI is moisture-sensitive).Solution: 1. Optimize Base/Solvent System: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl if using phosgene equivalents. Ensure the solvent is anhydrous. 2. Slow Addition: Add the carbonylating agent slowly at 0 °C to a solution of the diamine to prevent polymerization and control the exotherm. 3. Verify Reagent Quality: Use freshly opened or properly stored CDI. Consider titrating the phosgene solution if applicable.
Formation of Polymeric/Oligomeric Byproducts Intermolecular Reaction: If the carbonylating agent is added too quickly or at too high a concentration, it can react with multiple diamine molecules before the intramolecular cyclization can occur, leading to urea-linked polymers.Solution: 1. High Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.1-0.2 M) to favor the intramolecular cyclization over the intermolecular reaction. This is a fundamental principle for ring-forming reactions. 2. Reverse Addition: Add the diamine solution slowly to the solution of the carbonylating agent to ensure the diamine is always the limiting reagent in the immediate reaction environment.
Product Contaminated with Salts (e.g., Triethylamine HCl) Inadequate Workup: The hydrochloride salt of the base used is often sparingly soluble in common extraction solvents like dichloromethane or ethyl acetate.[6]Solution: 1. Aqueous Wash: Perform a diligent aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M KHSO₄), water, and brine to remove the base and its salt. 2. Filtration: If salt precipitates during concentration, dilute the mixture with a solvent in which the product is soluble but the salt is not (e.g., toluene, ether) and filter before final evaporation.[6]
Difficulty in Product Isolation/Crystallization Residual Solvent/Impurities: The presence of even small amounts of starting materials or solvent can inhibit crystallization. Hygroscopic Nature: While not strongly hygroscopic, the N-H group can attract water, potentially leading to an oil.Solution: 1. Azeotropic Distillation: After initial solvent removal, add a solvent like toluene and re-evaporate under reduced pressure to azeotropically remove residual water.[6] 2. Chromatography: If impurities persist, silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) is effective for purification. 3. Initiate Crystallization: Attempt crystallization from a nonpolar solvent system (e.g., hexane/ethyl acetate). Use a seed crystal if available.

Section 2: FAQs on Reactivity & Side Reactions

This section addresses the most common questions our application scientists receive regarding the stability and reactivity of this compound.

Q1: My reaction is showing a byproduct with a mass corresponding to N-tert-butylethylenediamine. What is causing the imidazolidinone ring to open?

A1: You are observing hydrolysis. The C2 carbonyl carbon of the imidazolidinone ring is an electrophilic site susceptible to nucleophilic attack. Under aqueous acidic or basic conditions, particularly with heating, the ring can be cleaved to regenerate the parent diamine.

  • Mechanism: Under basic conditions, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate lead to the cleavage of a C-N bond. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon toward attack by a weaker nucleophile like water. The steric hindrance from the tert-butyl group may slow this process compared to less substituted analogs, but it does not prevent it.

Below is a diagram illustrating the general hydrolytic pathway.

G cluster_main Hydrolysis of this compound start This compound intermediate Tetrahedral Intermediate start->intermediate + H₂O / H⁺ or OH⁻ product N-tert-butylethylenediamine (Ring-Opened Product) intermediate->product Ring Cleavage G start Low Alkylation Yield check_base Is the base strong enough? (e.g., NaH, KHMDS) start->check_base check_base->start No. Use stronger base. check_deprotonation Confirm deprotonation (e.g., H₂ evolution with NaH) check_base->check_deprotonation Yes check_deprotonation->start No. Extend deprotonation time. check_electrophile Is the electrophile reactive? (e.g., Alkyl iodide > bromide > chloride) check_deprotonation->check_electrophile Yes check_electrophile->start No. Use more reactive electrophile. check_temp Was the temperature controlled? (Low temp for BuLi, RT for NaH) check_electrophile->check_temp Yes check_temp->start No. Optimize temperature. check_side_products Analyze crude by LCMS for O-alkylation or decomposition check_temp->check_side_products Yes

References

improving yield and selectivity with 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 1-tert-Butyl-2-imidazolidinone

Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into leveraging this powerful chiral auxiliary and organocatalyst. Here, we address common challenges and frequently asked questions to help you optimize your reactions, improve yields, and achieve high levels of stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound is a five-membered cyclic urea scaffold. More specifically, chiral derivatives of this core structure, such as the widely recognized MacMillan catalysts, are paramount in the field of asymmetric organocatalysis.[1][2] The defining feature is the bulky tert-butyl group, which creates a sterically hindered environment, effectively shielding one face of a reactive intermediate.

Its primary applications include:

  • Asymmetric Organocatalysis: Acting as a catalyst for a wide range of transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and conjugate additions.[1]

  • Chiral Auxiliaries: When attached to a substrate, it can direct the stereochemical outcome of reactions such as alkylations and aldol additions.[3][4]

  • Chiral Building Blocks: The imidazolidinone core is a valuable structural motif found in various pharmaceuticals and bioactive molecules.[5][6][7]

The core principle of its catalytic action involves the formation of a chiral iminium ion from α,β-unsaturated aldehydes or ketones. The tert-butyl group then dictates the trajectory of the incoming nucleophile, leading to high enantioselectivity.[1]

cluster_0 Iminium Ion Catalysis Cycle cluster_1 Stereochemical Control Catalyst Chiral Imidazolidinone Iminium E-Iminium Ion (Activated) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct_Iminium Product-Iminium Complex Iminium->Adduct_Iminium + Nucleophile Iminium_Shielded Top (Si) Face Shielded by tert-Butyl Group Nucleophile Nucleophile (e.g., Diene) Nucleophile->Adduct_Iminium Adduct_Iminium->Catalyst + H₂O (Catalyst Regeneration) Product Enantioenriched Product Adduct_Iminium->Product Hydrolysis Attack Nucleophilic Attack on Bottom (Re) Face

Caption: Catalytic cycle of imidazolidinone-mediated iminium ion activation.

Q2: How should I handle and store this compound derivatives?

These compounds are generally stable crystalline solids. However, to ensure their longevity and catalytic activity, proper handling is crucial.

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[8]

  • Handling: While not acutely toxic, standard laboratory safety precautions such as wearing gloves, safety glasses, and a lab coat should always be observed.[8] Avoid inhalation of dust. For hydroscopic derivatives or salts, handling in a glovebox is recommended for sensitive reactions.

Q3: What is the mechanistic role of the acid co-catalyst often used with these organocatalysts?

An acid co-catalyst (e.g., TFA, HClO₄) is essential for facilitating the formation and regeneration of the active iminium ion. Its roles are twofold:

  • Iminium Ion Formation: It protonates the hemiaminal intermediate formed between the secondary amine of the catalyst and the aldehyde substrate, promoting the elimination of water to form the C=N⁺ bond of the iminium ion.

  • LUMO-Lowering: The protonated iminium ion has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO), which dramatically accelerates the rate of nucleophilic attack compared to the neutral aldehyde.[2]

The choice and concentration of the acid can be critical. An insufficient amount may lead to slow or incomplete catalyst turnover, while an excessive amount can lead to side reactions or catalyst deactivation.

Troubleshooting Guide

Problem 1: My reaction suffers from low yield or fails to proceed to completion.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Recommended Solution
Moisture Contamination Water can hydrolyze the active iminium ion intermediate back to the starting materials, effectively inhibiting the catalytic cycle. Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and handle reagents under an inert atmosphere. The addition of molecular sieves (3Å or 4Å) can be beneficial, but their effectiveness should be tested as they can sometimes interfere with the reaction.[9]
Incorrect Catalyst Loading For catalytic reactions, loading is typically between 5-20 mol%. Too little catalyst may result in a slow reaction that cannot outcompete background processes or decomposition. Solution: Optimize catalyst loading. Start with 10 mol% and adjust as needed. For reactions where the catalyst also acts as an auxiliary, stoichiometric amounts are required.
Sub-optimal Solvent Choice The solvent polarity and its ability to solvate charged intermediates can drastically affect reaction rates. Solution: Screen a range of anhydrous solvents. Protic solvents like isopropanol can sometimes accelerate cycloadditions, while nonpolar solvents like toluene or dichloromethane are also common.[2][9] Avoid highly coordinating solvents like DMSO or DMF unless specified, as they can interfere with the catalyst.
Inappropriate Temperature While lower temperatures often favor selectivity, they also decrease the reaction rate. Some reactions require thermal energy to overcome the activation barrier. Solution: If the reaction is clean but slow at room temperature or below, cautiously increase the temperature. Monitor for side product formation or loss of selectivity. Conversely, if decomposition is observed, lower the temperature.[9]
Problem 2: The enantiomeric excess (e.e.) or diastereoselectivity (d.r.) of my product is poor.

Potential Causes & Solutions

G Start Poor Selectivity (Low e.e. or d.r.) Temp Is the reaction run at low temp (-20°C to RT)? Start->Temp CatalystPurity Is the catalyst enantiopure? Temp->CatalystPurity Yes Sol_Temp SOLUTION: Lower the temperature. Increases ΔΔG‡. Temp->Sol_Temp No Background Is the uncatalyzed background reaction significant? CatalystPurity->Background Yes Sol_Purity SOLUTION: Verify catalyst purity (e.g., chiral SFC). Recrystallize if needed. CatalystPurity->Sol_Purity No Acid Is the acid co-catalyst optimized? Background->Acid No Sol_Background SOLUTION: Increase catalyst loading or run at lower temp to favor catalyzed pathway. Background->Sol_Background Yes Sol_Acid SOLUTION: Screen different acids (TFA, CSA, etc.) and concentrations. Acid->Sol_Acid No

Caption: Troubleshooting flowchart for poor stereoselectivity.

  • High Reaction Temperature: The energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers is often small. Higher temperatures provide enough thermal energy to overcome both barriers more easily, eroding selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even lower). This is often the most effective way to boost enantioselectivity.[9]

  • Competing Uncatalyzed Reaction: Many reactions, such as the Diels-Alder, can proceed without a catalyst, albeit slowly. This background reaction is non-selective and will produce a racemic product, lowering the overall e.e.

    • Solution: Ensure the catalyzed pathway is significantly faster than the background reaction. This can be achieved by increasing the catalyst loading or further lowering the temperature, which typically slows the uncatalyzed reaction more than the catalyzed one.[2]

  • Catalyst/Auxiliary Impurity: The stereochemical integrity of your catalyst or auxiliary is paramount. Even small amounts of the wrong enantiomer can lead to a significant drop in the measured e.e.

    • Solution: Source catalysts from reputable suppliers. If synthesized in-house, verify enantiopurity using an appropriate analytical technique like chiral HPLC or SFC. Recrystallization can often improve enantiopurity.

Problem 3: I am having difficulty with the final cleavage of the chiral auxiliary.

Potential Causes & Solutions

When this compound is used as a covalently bound chiral auxiliary, its removal is the final step to liberate the chiral product. This step can sometimes be challenging.

  • Harsh Cleavage Conditions: Standard cleavage conditions (e.g., strong acid/base hydrolysis, powerful reducing agents) may be incompatible with other functional groups in your molecule, leading to decomposition or epimerization of the desired product.

    • Solution: Screen a variety of milder cleavage conditions. For example, if acidic hydrolysis is too harsh, consider reductive cleavage with agents like LiBH₄ or oxidative cleavage if the linkage allows.

  • Incomplete Cleavage: Steric hindrance around the auxiliary linkage can make the cleavage reaction slow or incomplete.

    • Solution: Increase the reaction time or temperature for the cleavage step. Alternatively, a different Lewis acid or reagent might be more effective.

Example Protocol: Reductive Cleavage of an N-Acyl Imidazolidinone

This protocol is a general guideline for the reductive removal of the auxiliary to yield a primary alcohol.

  • Dissolution: Dissolve the N-acyl imidazolidinone substrate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M NaOH solution until gas evolution ceases.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography to separate the chiral alcohol product from the recovered imidazolidinone auxiliary.

References

Technical Support Center: Stability and Troubleshooting Guide for 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-tert-Butyl-2-imidazolidinone (CAS 92075-16-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their work. Here, we address common questions and troubleshooting scenarios related to its stability under various experimental conditions. Our goal is to provide you with the expert insights and practical protocols needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) on Core Stability

Q1: What is the general stability profile of this compound?

This compound is a cyclic urea known for its high chemical and thermal stability.[1] Its robustness is a key attribute for its use as a polar aprotic solvent and as a stable building block in organic synthesis.[2][3] The molecule's core structure, an imidazolidinone ring, is generally resilient, and the presence of the N-tert-butyl group further enhances this stability.[3][4] However, like all organic molecules, it has limits and can be susceptible to degradation under specific, typically harsh, reaction conditions which we will explore in this guide.

Q2: How does the tert-butyl group specifically influence the molecule's stability?

The tert-butyl group is a cornerstone of this molecule's stability, providing both steric and electronic advantages:

  • Steric Hindrance: The bulky nature of the tert-butyl group physically blocks nucleophilic attack at the adjacent carbonyl carbon of the urea. This steric shield is a primary reason for its enhanced resistance to hydrolysis compared to less hindered N-substituted imidazolidinones. This effect is particularly important in preventing degradation in both acidic and basic media.

  • Electronic Effects: While primarily a steric contributor, the tert-butyl group is also weakly electron-donating. This can subtly influence the reactivity of the urea moiety, contributing to its overall stability. The stability imparted by tert-butyl groups is a well-documented strategy in medicinal chemistry and organic synthesis to protect functional groups or enhance a molecule's metabolic stability.[5]

Q3: Under what acidic conditions should I be concerned about the stability of this compound?

While generally stable, the molecule's primary vulnerability is to hydrolysis under strongly acidic conditions. The urea linkage within the imidazolidinone ring can undergo acid-catalyzed hydrolysis to yield N-(tert-butyl)ethane-1,2-diamine and carbon dioxide.

Causality: The reaction is initiated by protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[6] Water or another nucleophile can then attack this activated carbon, leading to ring opening. This is analogous to the acid-catalyzed cleavage of tert-butyl esters, which also proceeds under acidic conditions.[6][7]

Rule of Thumb:

  • Stable: Generally stable in the presence of weak acids (e.g., acetic acid) and during standard workups with dilute aqueous acids (e.g., 1N HCl) at room temperature.

  • Caution Advised: Prolonged heating in the presence of strong, concentrated acids (e.g., >6N HCl, concentrated H₂SO₄, or refluxing trifluoroacetic acid) can lead to significant degradation.

Q4: How does this compound behave under basic conditions?

This compound exhibits excellent stability under a wide range of basic conditions. The urea functionality is generally resistant to base-mediated hydrolysis.

Causality: The carbonyl carbon of the urea is not sufficiently electrophilic to be readily attacked by common hydroxide bases. Furthermore, the N-H proton of the urea is only weakly acidic, and its deprotonation under typical basic conditions (e.g., NaOH, K₂CO₃) is not favorable enough to initiate a degradation pathway. While very strong bases like organolithiums or phosphazene bases can deprotonate ureas, this typically leads to the formation of a stable anion rather than decomposition, unless reactive electrophiles are present.[8]

Rule of Thumb:

  • Stable: Compatible with common inorganic bases (e.g., NaOH, KOH, K₂CO₃), organic amines (e.g., triethylamine, DIPEA), and even stronger bases like alkoxides (e.g., NaOtBu) at moderate temperatures.[9]

  • No significant degradation is expected under standard basic reaction or workup conditions.

Q5: What is the thermal and oxidative stability of the compound?
  • Thermal Stability: As a high-boiling polar aprotic solvent, this compound possesses high thermal stability.[1] It can typically be heated to high temperatures (>200 °C) for extended periods without significant decomposition, making it suitable as a high-temperature reaction solvent. Long-term isothermal studies are the most accurate way to determine its operational limits at a given temperature.[10][11]

  • Oxidative Stability: The molecule is generally stable towards common oxidizing agents. The saturated ring system and the urea functionality are not easily oxidized. However, extremely harsh oxidative conditions (e.g., permanganate under forcing conditions) could potentially lead to degradation. For most synthetic applications, oxidative instability is not a primary concern.[12][13]

Troubleshooting Guide: From Theory to Practice

Scenario 1: My reaction is yielding unexpected byproducts, and I suspect the imidazolidinone is the cause. How can I confirm this?

When a reaction does not proceed as expected, it is crucial to systematically rule out potential causes. If you are using this compound as a solvent or reagent and suspect its decomposition, a logical troubleshooting workflow is essential.

TroubleshootingWorkflow cluster_results Interpretation start Unexpected Reaction Outcome (Low Yield, Byproducts) check_reagents Verify Purity of All Starting Materials & Reagents start->check_reagents control_exp Run Control Experiment: All reagents EXCEPT the primary substrate check_reagents->control_exp Reagents OK analyze_control Analyze Control Reaction (LC-MS, NMR) control_exp->analyze_control compare Compare Control Analysis to Failed Reaction Analysis analyze_control->compare no_degradation No Imidazolidinone Degradation in Control? -> Problem is with substrate or reaction mechanism. compare->no_degradation No new peaks related to imidazolidinone degradation Imidazolidinone Degradation Products Observed in Control? -> Compound is unstable under these specific conditions. compare->degradation New peaks match potential degradants

Caption: A logical workflow for diagnosing potential compound instability.

This protocol is designed to test the stability of this compound under your specific reaction conditions, isolating it from your primary substrate.

  • Setup: Replicate your exact reaction setup (glassware, atmosphere, stirring).

  • Reagents: Add all reagents, catalysts, and solvents used in your original reaction, except for your primary limiting substrate. Add this compound in the same concentration as the original experiment.

  • Conditions: Subject the mixture to the identical reaction conditions (temperature, time, light exposure).

  • Sampling: Take an aliquot of the reaction mixture at t=0 and at the reaction's endpoint (e.g., t=24h).

  • Analysis: Dilute the aliquots and analyze them using a stability-indicating method, such as LC-MS.

    • LC Method: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

    • Detection: Monitor for the disappearance of the parent compound's mass peak (m/z for [M+H]⁺) and the appearance of new peaks that could correspond to degradants.

  • Interpretation: If the peak area of this compound remains constant and no new, related peaks appear, the compound is stable under your conditions. If its peak area decreases and new peaks emerge, it is degrading.

Scenario 2: My protocol requires a strong Lewis or Brønsted acid. What are the risks and how can I mitigate them?

Using strong acids poses the highest risk of degrading this compound via hydrolysis.

Hydrolysis reactant This compound protonation Protonated Carbonyl (Activated Intermediate) reactant->protonation + H⁺ attack Nucleophilic Attack by H₂O protonation->attack + H₂O ring_opened Ring-Opened Intermediate attack->ring_opened Ring Opening products N-(tert-butyl)ethane-1,2-diamine + CO₂ ring_opened->products Breakdown

Caption: The proposed mechanism for acid-catalyzed hydrolysis.

Reagent TypeRisk LevelRecommended Mitigation / Alternatives
Brønsted Acids
Dilute Aqueous (≤1N HCl)LowUse at low temperatures (0-25 °C) for workups.
Concentrated Mineral AcidsHigh Avoid prolonged heating. If necessary, conduct reaction at the lowest possible temperature and for the shortest time.
Trifluoroacetic Acid (TFA)Moderate-HighOften used for deprotection of other groups. Can cleave the imidazolidinone if heated. Use at 0-25 °C if possible.[14]
p-Toluenesulfonic acid (pTSA)ModerateGenerally safer than strong mineral acids, but risk increases with temperature and reaction time.[6]
Lewis Acids
TiCl₄, SnCl₄, AlCl₃ModerateRisk of complexation with the carbonyl oxygen, activating it towards nucleophilic attack. Use stoichiometric amounts at low temperatures.
BF₃·OEt₂Low-ModerateGenerally milder. Monitor reactions closely for byproduct formation.

Definitive Stability Assessment Protocols

For projects where stability is a critical parameter, such as in pharmaceutical development, a formal stability study is recommended.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Dispense the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add an equal volume of 2N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 2N NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80 °C for 72 hours.

    • Control: Keep one vial of the stock solution at 4 °C.

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples by LC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Identify the mass of major degradation products to propose structures and pathways. This data is invaluable for developing stability-indicating analytical methods.

Summary of Stability Data

ConditionReagents / ParametersStabilityNotes
Acidic Weak acids (AcOH); Dilute HCl (RT)Stable Standard workup conditions are generally safe.
Strong acids (conc. HCl, H₂SO₄), heatUnstable Risk of ring-opening hydrolysis increases with acid strength, temperature, and time.[6]
Basic Aq. NaOH, K₂CO₃, Amines, NaOtBuHighly Stable The urea moiety is resistant to base-catalyzed hydrolysis.[9]
Oxidative H₂O₂, m-CPBAHighly Stable The saturated core is not prone to oxidation under common synthetic conditions.
Reductive H₂/Pd, NaBH₄, LiAlH₄Highly Stable The urea carbonyl is resistant to reduction by common hydride reagents.
Thermal Neat, up to 200 °CHighly Stable High thermal stability is a key feature of this class of solvents.[1]
Catalysis Palladium Cross-Coupling ConditionsGenerally Stable Imidazolidinones are often the products of Pd-catalyzed reactions, indicating the core is stable to many catalytic cycles.[9][15][16] However, stability should be verified for specific ligand/base combinations.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation & Regeneration in Reactions Involving 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for managing palladium (Pd) catalyst deactivation and regeneration, specifically tailored for synthetic routes involving 1-tert-Butyl-2-imidazolidinone, either as a product, reactant, or related structural motif. Given that imidazolidinone synthesis and subsequent functionalization often rely on palladium-catalyzed reactions like cross-coupling and amination, maintaining catalyst activity is paramount for reproducible and high-yielding results.[1][2]

This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and implement effective solutions in your laboratory.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

Experiencing a sudden drop in yield or a stalled reaction? This section is your first port of call. We diagnose common experimental issues and link them to potential catalyst deactivation mechanisms.

Issue 1: Reaction Stalls or Fails to Reach Completion

Question: My reaction started as expected, but the conversion has plateaued far below the anticipated yield. What could be the cause?

Answer: A premature halt in reactivity is a classic sign of catalyst deactivation. The catalytic cycle has been interrupted by one or more mechanisms.

Diagnostic Workflow:

  • Assess for Poisoning: The most common issue in reactions involving nitrogen-containing heterocycles is catalyst poisoning.[3] The lone pair of electrons on nitrogen atoms can coordinate strongly to the palladium center, inhibiting substrate binding and shutting down catalysis.

    • Actionable Insight: Review all reagents, solvents, and starting materials for potential impurities. Amines, thiols, or other sulfur-containing compounds are potent poisons.[4] Consider passing solvents and liquid reagents through a plug of activated alumina before use.

  • Investigate Reduction to Inactive Palladium Species: Many Pd(II) precatalysts are reduced in situ to the active Pd(0) species. However, under certain conditions, particularly in the presence of reducing agents like amines or phosphines, the active catalyst can aggregate into catalytically inactive palladium black (Pd(0) nanoparticles) or form off-cycle, stable Pd(I) dimers.[5][6]

    • Actionable Insight: A visible change in the reaction mixture, such as the formation of a black precipitate, is a strong indicator of Pd(0) aggregation. This deactivation is particularly relevant for homogeneous catalysts. In heterogeneous systems, triethylamine has been shown to promote the reduction of Pd(II) to inactive metallic palladium.[5]

  • Consider Ligand Degradation: The ligands that stabilize the palladium center are not invincible. Phosphine ligands, for example, can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.[7]

    • Actionable Insight: If you are using a pre-formed catalyst, ensure it has been stored under an inert atmosphere and protected from light. If generating the catalyst in situ, check the quality of the ligand.

Issue 2: Inconsistent Results When Reusing a Heterogeneous Catalyst

Question: I am using a supported catalyst (e.g., Pd/C), and while the first run was successful, subsequent runs show a significant drop in activity. Why?

Answer: This points to either incomplete removal of deactivating species between runs or irreversible changes to the catalyst structure.

Diagnostic Workflow:

  • Fouling and Coking: The porous structure of supported catalysts can become blocked by high-molecular-weight byproducts or polymeric material, a process known as fouling or coking.[8] This physically prevents substrates from reaching the active palladium sites.

    • Actionable Insight: Implement a rigorous washing or regeneration protocol between cycles. Mild solvent washing can remove adsorbed species, while more aggressive methods may be needed for coke removal. (See Protocol 1).

  • Sintering: At elevated temperatures, small palladium nanoparticles on the support can migrate and coalesce into larger, less active particles. This process, known as sintering, irreversibly reduces the active surface area of the catalyst.[4][8]

    • Actionable Insight: Sintering is often driven by excessive heat. Evaluate if the reaction temperature can be lowered. If regeneration requires high temperatures, be mindful that this can accelerate sintering. Characterization via TEM can confirm changes in particle size.

  • Leaching: The active palladium metal may detach from the support and dissolve into the reaction medium.[4] This leads to a permanent loss of active sites on the heterogeneous catalyst.

    • Actionable Insight: After the reaction, filter the catalyst and analyze the filtrate for palladium content using ICP-MS. If leaching is significant, a different support material or anchoring strategy may be required.

Below is a troubleshooting flowchart to guide your diagnostic process.

G start Problem Observed: Low Yield / Stalled Reaction q1 Is the catalyst heterogeneous and being reused? start->q1 q2_het Visible coking or fouling on catalyst surface? q1->q2_het Yes q2_hom Visible precipitate (e.g., Palladium Black)? q1->q2_hom No a1_yes Yes a1_no No sub_het Heterogeneous Catalyst Path sub_hom Homogeneous Catalyst Path q3_het Was reaction run at high temperature (>100°C)? q2_het->q3_het No sol_coking Diagnosis: Fouling/Coking Action: Implement solvent wash or thermal regeneration. q2_het->sol_coking Yes q4_het Analyze filtrate for Pd (ICP-MS). Is leaching significant? q3_het->q4_het No sol_sintering Diagnosis: Sintering Action: Lower reaction temp. Characterize particle size (TEM). q3_het->sol_sintering Yes sol_leaching Diagnosis: Leaching Action: Re-evaluate catalyst support or anchoring chemistry. q4_het->sol_leaching Yes q3_hom Are N-heterocycles or other potential poisons present? q2_hom->q3_hom No sol_precip Diagnosis: Pd(0) Aggregation Action: Use more robust ligands. Consider re-oxidation protocol. q2_hom->sol_precip Yes q4_hom Is an oxidant or reductant present in excess? q3_hom->q4_hom No sol_poison Diagnosis: Catalyst Poisoning Action: Purify all reagents. Use scavenger additives. q3_hom->sol_poison Yes sol_redox Diagnosis: Ligand/Complex Degradation Action: Check reagent quality. Optimize stoichiometry. q4_hom->sol_redox Yes

Caption: Troubleshooting flowchart for catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary deactivation pathways for palladium catalysts? A1: The main deactivation mechanisms can be visualized as three distinct pathways: chemical, thermal, and mechanical.

G cluster_0 Deactivation Pathways cluster_1 Chemical Deactivation cluster_2 Thermal Deactivation cluster_3 Mechanical Deactivation Catalyst Active Pd Catalyst Poisoning Poisoning (e.g., N, S compounds) Catalyst->Poisoning Reduction Reduction to Pd(0) / Aggregation Catalyst->Reduction Leaching Leaching Catalyst->Leaching Sintering Sintering (Particle Growth) Catalyst->Sintering Fouling Fouling / Coking (Pore Blockage) Catalyst->Fouling Deactivated Inactive Catalyst Poisoning->Deactivated Reduction->Deactivated Leaching->Deactivated Sintering->Deactivated Fouling->Deactivated

Caption: Primary pathways of palladium catalyst deactivation.

Q2: How do I select the appropriate regeneration strategy? A2: The choice of regeneration method is critically dependent on the cause of deactivation. A misapplied strategy can cause more harm than good (e.g., thermal treatment can accelerate sintering).

Deactivation MechanismPrimary SymptomRecommended Regeneration Strategy
Fouling / Coking Gradual loss of activity over cycles; visible deposits.Solvent Washing (mild); Thermal Oxidation (aggressive).[8][9]
Poisoning Sharp, immediate loss of activity.Chemical Washing with specific reagents (e.g., mild acid/base).[10]
Reduction to Pd(0) Formation of black precipitate (homogeneous).Chemical re-oxidation (e.g., using benzoquinone).[5]
Sintering Gradual, irreversible activity loss, especially at high T.Not reversible. Focus on prevention by lowering reaction temperature.
Leaching Loss of catalyst mass; activity drops consistently.Not reversible. Focus on prevention with better catalyst design.

Q3: What preventative measures can I take to maximize catalyst lifetime? A3:

  • Purity is Paramount: Use high-purity, degassed solvents and reagents to eliminate potential poisons.

  • Thermal Control: Operate at the lowest effective temperature to minimize the risk of sintering and ligand degradation.[8]

  • Inert Atmosphere: Handle and store catalysts, especially air-sensitive ligands and Pd(0) complexes, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Loading: Using an excessive amount of catalyst is not only wasteful but can sometimes lead to side reactions that generate deactivating species.

Part 3: Experimental Protocols for Catalyst Regeneration

Here we provide detailed, step-by-step methodologies for common regeneration workflows. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Solvent Washing for Fouled Heterogeneous Catalysts

This method is effective for removing adsorbed organic residues and weakly bound poisons. A procedure using chloroform and glacial acetic acid has been shown to restore the activity of a Pd(OH)₂/C catalyst.[10]

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst cake thoroughly with a portion of the reaction solvent (e.g., toluene, THF) to remove residual products and reagents. Repeat 2-3 times.

  • Regeneration Wash: Prepare a mixture of chloroform and glacial acetic acid. A reported effective mixture can be adapted for your needs.[10]

  • Slurry and Agitate: Suspend the catalyst in the chloroform/acetic acid mixture. Stir the slurry vigorously at room temperature for 1-2 hours. Gentle sonication can also be effective at dislodging material from pores.[10]

  • Isolation: Filter the catalyst from the washing solution.

  • Final Rinse: Wash the regenerated catalyst thoroughly with a clean, inert solvent (e.g., fresh toluene or dichloromethane) to remove all traces of the acid and chloroform.

  • Drying: Dry the catalyst under high vacuum to remove all residual solvent before storage or reuse.

Protocol 2: Thermal Regeneration for Coked Catalysts

This method uses controlled heating in an air or inert gas stream to burn off carbonaceous deposits (coke). This is highly effective but carries a risk of sintering if the temperature is not carefully controlled.[9]

  • Catalyst Preparation: Place the spent, dried catalyst in a quartz tube furnace or a porcelain crucible.

  • Purge: Begin by flowing an inert gas (e.g., Nitrogen, Argon) over the catalyst bed to remove any flammable volatiles.

  • Controlled Oxidation: Gradually introduce a controlled flow of air or a lean air/N₂ mixture.

  • Temperature Ramp: Slowly ramp the temperature to the target regeneration temperature (e.g., 250-400°C). A slow ramp rate prevents thermal shock and uncontrolled combustion, which can cause hot spots and severe sintering.[9]

  • Hold and Monitor: Hold at the target temperature for several hours until the coke burn-off is complete (often indicated by the cessation of CO₂ evolution in the off-gas).

  • Cool Down: Cool the catalyst slowly to room temperature under a flow of inert gas.

  • Storage: Once cool, transfer the catalyst to an inert atmosphere container for storage.

Protocol 3: Chemical Re-oxidation of Aggregated Pd(0) Catalysts

For reactions where the active Pd(II) species is reduced to inactive Pd(0) aggregates, a chemical oxidant can sometimes restore the active catalytic state. This has been demonstrated for a heterogeneous Pd(II) catalyst using benzoquinone (BQ).[5]

  • Isolate Catalyst: If the catalyst has precipitated, isolate it via filtration. If it is a supported catalyst, filter it from the reaction mixture.

  • Prepare Oxidant Solution: Prepare a solution of a suitable oxidant (e.g., 1,4-benzoquinone) in an appropriate solvent.

  • Treatment: Suspend the deactivated catalyst in the oxidant solution and stir at room temperature.

  • Monitor: The progress of re-oxidation can be monitored by observing the dissolution of Pd black or by taking small aliquots for analysis (e.g., XPS or XAS, if available) to confirm the change in palladium's oxidation state.[5]

  • Wash and Dry: Once regeneration is complete, filter the catalyst, wash it thoroughly with a clean solvent to remove the oxidant and byproducts, and dry it under vacuum.

References

effect of solvent on 1-tert-Butyl-2-imidazolidinone catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-tert-Butyl-2-imidazolidinone Catalysis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions catalyzed by this compound. This catalyst, a cornerstone of asymmetric organocatalysis, is highly effective for a range of transformations. However, its success is profoundly dependent on reaction conditions, with the choice of solvent being a paramount factor for achieving high yield and enantioselectivity.

This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the catalyst's function and the critical role of the solvent.

Q1: What is this compound and what reactions does it catalyze?

This compound is a chiral secondary amine organocatalyst, often referred to as a second-generation MacMillan catalyst.[1][2] It is designed to activate α,β-unsaturated aldehydes and ketones toward stereoselective nucleophilic attack. Its applications are broad and include cornerstone reactions in asymmetric synthesis such as:

  • Diels-Alder Cycloadditions[1]

  • 1,3-Dipolar Cycloadditions

  • Friedel-Crafts Alkylations[3]

  • Conjugate Additions (e.g., Michael additions)[3][4]

  • Asymmetric Hydrogenations and Epoxidations[1]

The catalyst's bulky tert-butyl group helps create a well-defined chiral pocket, effectively shielding one face of the activated substrate to direct the approach of the nucleophile.[1]

Q2: What is the catalytic mechanism? How does "iminium activation" work?

The primary mode of action is iminium catalysis .[5] The reaction proceeds through a catalytic cycle initiated by the reversible condensation of the secondary amine catalyst with a carbonyl substrate (typically an α,β-unsaturated aldehyde). This forms a positively charged iminium ion .[4][6]

This iminium ion is significantly more electrophilic than the starting aldehyde because its Lowest Unoccupied Molecular Orbital (LUMO) is lower in energy.[5][7] This "LUMO-lowering" activation renders the β-carbon highly susceptible to attack by even weak nucleophiles. After the nucleophilic addition, the resulting enamine is hydrolyzed by trace water, releasing the product and regenerating the catalyst to complete the cycle.[5]

Iminium Catalysis Cycle Figure 1: The Iminium Catalysis Cycle Catalyst Catalyst (Imidazolidinone) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct Covalent Adduct (Enamine) Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene, Indole) Nucleophile->Adduct Product Enantioenriched Product Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O (Hydrolysis) Water->Product

Figure 1: The Iminium Catalysis Cycle
Q3: Why is solvent choice so critical for these reactions?

The solvent plays a multifaceted role that directly impacts reaction rate, yield, and enantioselectivity.[8][9] Its primary functions are:

  • Stabilizing Charged Intermediates: The reaction proceeds through a charged iminium ion. The solvent must be able to stabilize this intermediate without interfering with its geometry.

  • Controlling Catalyst Conformation: The solvent influences the non-covalent interactions that maintain the catalyst's rigid three-dimensional structure, which is essential for creating the chiral environment.

  • Mediating Ion Pairing: In aprotic solvents, the iminium cation and its counteranion (from an acid co-catalyst) exist as a contact ion pair.[6] The nature of the solvent dictates the intimacy of this pairing, which can be crucial for stereochemical control.[10]

  • Ensuring Solubility: The catalyst, substrates, and intermediates must remain dissolved throughout the reaction.[9]

Q4: What are the key differences between using polar protic vs. polar aprotic solvents?

This is the most critical parameter to control for achieving high enantioselectivity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[11] In the context of iminium catalysis, they are generally detrimental . They can form strong hydrogen bonds with the iminium intermediate or the catalyst itself.[12][13] This "caging" effect can disrupt the precise steric environment required for facial selectivity, leading to a dramatic drop in enantiomeric excess (ee).[13] While trace water is necessary for the final hydrolysis step, excess protic solvent will typically lead to poor outcomes.[1]

  • Polar Aprotic Solvents (e.g., CH₂Cl₂, Toluene, THF, Acetone, DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11][14] They are the solvents of choice for these reactions. They effectively solvate the charged iminium ion intermediate without interfering with the crucial non-covalent interactions that control stereoselectivity.[12][15] This preserves the integrity of the catalyst's chiral pocket and leads to high enantioselectivity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting Flowchart Figure 2: Troubleshooting Workflow Start Poor Reaction Outcome (Low Yield or Low ee) LowYield Problem: Low or No Yield Start->LowYield LowEE Problem: Low Enantioselectivity (ee) Start->LowEE Cause_Yield1 Cause: Impure Reagents? (Acid/Base Impurities) LowYield->Cause_Yield1 Check Reagents Cause_EE1 Cause: Using a Protic Solvent? LowEE->Cause_EE1 Check Solvent Solution_Yield1 Solution: Purify starting materials. Use freshly distilled aldehyde. Cause_Yield1->Solution_Yield1 Yes Cause_Yield2 Cause: No Acid Co-catalyst? Cause_Yield1->Cause_Yield2 No Solution_Yield2 Solution: Add an acid co-catalyst (e.g., TFA, HClO₄) to promote iminium formation. Cause_Yield2->Solution_Yield2 Yes Solution_EE1 Solution: Switch to a dry, polar aprotic solvent (CH₂Cl₂, Toluene). Ensure anhydrous conditions. Cause_EE1->Solution_EE1 Yes Cause_EE2 Cause: Reaction Temp Too High? Cause_EE1->Cause_EE2 No Solution_EE2 Solution: Lower the temperature to suppress the non-catalyzed background reaction. Cause_EE2->Solution_EE2 Yes Cause_EE3 Cause: Wrong Counterion? Cause_EE2->Cause_EE3 No Solution_EE3 Solution: Screen different acid co-catalysts to alter ion-pairing and improve stereochemical communication. Cause_EE3->Solution_EE3 Yes

Figure 2: Troubleshooting Workflow
Problem: Low or No Product Yield

  • Possible Cause 1: Catalyst Inhibition by Impurities.

    • Explanation: Acidic or basic impurities in your starting materials or solvent can protonate or interact with the catalyst, preventing it from entering the catalytic cycle.[8] Aldehydes, in particular, are prone to oxidation to carboxylic acids upon storage.

    • Solution: Ensure all reagents are pure. Aldehydes should be freshly distilled or purified by column chromatography before use. Solvents should be anhydrous grade.

  • Possible Cause 2: Inefficient Iminium Ion Formation.

    • Explanation: The equilibrium between the catalyst/aldehyde and the iminium ion may not be favorable under neutral conditions. An acid co-catalyst is often required to facilitate the initial dehydration step and act as a counteranion for the iminium ion.[4]

    • Solution: Add a catalytic amount (5-20 mol%) of a weak acid. Trifluoroacetic acid (TFA) is a common starting point, but others like perchloric acid or benzoic acid can also be effective.

  • Possible Cause 3: Poor Solubility.

    • Explanation: The catalyst or one of the substrates may have poor solubility in the chosen solvent, preventing the reaction from occurring in the solution phase.[9]

    • Solution: If solubility is an issue, consider switching to another polar aprotic solvent. For example, if reactants are insoluble in toluene (non-polar), try a more polar aprotic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.

Problem: Low Enantioselectivity (Low ee)
  • Possible Cause 1: Use of Protic or Coordinating Solvents.

    • Explanation: This is the most frequent cause of poor stereocontrol. Protic solvents (e.g., alcohols) disrupt the hydrogen-bonding network within the catalyst-substrate complex that dictates facial selectivity.[13][16] Highly coordinating polar aprotic solvents (e.g., DMSO, DMF) can also sometimes interfere, though they are generally better than protic ones.[15]

    • Solution: Switch to a non-coordinating, polar aprotic solvent. Dichloromethane, chloroform, and toluene are excellent first choices. Ensure the solvent is rigorously dried, as even small amounts of water can be detrimental.

  • Possible Cause 2: High Reaction Temperature.

    • Explanation: Many of these reactions have a competing, non-catalyzed background pathway that produces a racemic product. At higher temperatures, this background reaction can become significant, eroding the overall enantioselectivity.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can dramatically suppress the background reaction rate relative to the catalyzed pathway, leading to a significant improvement in ee.

  • Possible Cause 3: Inappropriate Acid Co-catalyst/Counterion.

    • Explanation: The counteranion from the acid co-catalyst forms a tight ion pair with the iminium ion, and its size and shape are part of the chiral environment.[6][10] A bulky or poorly matched counteranion can disrupt the ideal transition state geometry.

    • Solution: Screen a variety of acid co-catalysts. If TFA gives poor results, try acids with different counterions like HClO₄, benzoic acid, or a Brønsted acid with a bulky counteranion like TRIP.[6]

Protocols & Data

General Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol provides a starting point for the reaction between trans-cinnamaldehyde and cyclopentadiene.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2S, 5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one (e.g., 20 mol%).

  • Solvent & Reagents: Add the chosen anhydrous polar aprotic solvent (e.g., CH₂Cl₂). Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or ice-salt bath.

  • Addition: Add the acid co-catalyst (e.g., TFA, 20 mol%). Stir for 5 minutes. Add trans-cinnamaldehyde (1.0 equiv) and stir for another 5 minutes. Finally, add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Monitoring: Seal the flask and let the reaction stir at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

Data Summary: Representative Solvent Effects on Enantioselectivity

The following table summarizes the expected trend in a typical this compound catalyzed reaction. Actual results will vary by substrate and specific conditions.

SolventSolvent TypeDielectric Constant (ε)Expected YieldExpected Enantiomeric Excess (ee)Rationale
TolueneAprotic, Non-polar2.4GoodExcellent (>95%) Non-coordinating; stabilizes transition state without interference.
CH₂Cl₂Polar Aprotic9.1Good-ExcellentExcellent (>95%) Ideal polarity to dissolve reagents and stabilize iminium ion.[8]
THFPolar Aprotic7.6GoodGood-ExcellentGenerally effective, but its coordinating oxygen can sometimes lower ee vs. CH₂Cl₂.
AcetonePolar Aprotic21Moderate-GoodModerate-GoodHigher polarity can sometimes over-stabilize intermediates, affecting selectivity.
AcetonitrilePolar Aprotic37.5VariableModerateCan coordinate to intermediates, potentially disrupting the chiral environment.[15]
MethanolPolar Protic33GoodPoor (<20%) Hydrogen bonding from the solvent "cages" and disrupts the catalyst-substrate complex.[12][16]
H₂OPolar Protic80PoorVery Poor (~0%) Strong hydrogen bonding and catalyst protonation severely inhibit stereocontrol.[7]

References

troubleshooting guide for Buchwald-Hartwig amination using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, offering detailed troubleshooting advice and data-driven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?

A1: A frequent and often underestimated cause of reaction failure is the poor solubility of reagents, especially the inorganic base, in the reaction solvent.[1] Other prevalent issues include inappropriate ligand or base selection for the specific substrates, catalyst inhibition, and challenges related to the reactivity of the aryl halide.[1]

Q2: My reaction is not working. Where do I start troubleshooting?

A2: Begin by systematically evaluating the core components of the reaction: the palladium source, ligand, base, and solvent. Ensure all reagents are pure, dry, and that the reaction is conducted under a strictly inert atmosphere.[2] A logical first step is to screen different combinations of ligands and bases, as their interplay is critical to catalytic turnover.

Q3: How do I select the right ligand for my specific substrates?

A3: Ligand selection is highly dependent on the nature of your amine and aryl halide.[3] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps.[4][5] For challenging couplings, such as those involving aryl chlorides, highly active biarylphosphine ligands are typically necessary.[6] A screening approach using a diverse set of ligands is often the most effective strategy.[7]

Q4: Can I use an aryl chloride for this reaction? It's not reacting.

A4: Aryl chlorides are notoriously challenging substrates due to the high energy barrier of the initial oxidative addition step.[1] Success with aryl chlorides almost always requires the use of specialized, electron-rich, and sterically demanding phosphine ligands.[6][8] Consider switching to a more reactive aryl bromide or iodide if possible. If you must use the chloride, employing a highly active pre-catalyst and a strong base at elevated temperatures is recommended.

Q5: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure reproducibility?

A5: Reproducibility hinges on rigorous experimental technique.[9] Always use oven-dried glassware.[2] Employ dry, high-purity, and degassed solvents.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction period.[2][10] Using pre-catalysts can also improve reproducibility by providing a more reliable in situ formation of the active catalytic species.[3][11]

In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem 1: No Reaction or Very Low Conversion

Your starting materials are largely unconsumed after the specified reaction time.

Root Cause Analysis & Solutions
  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution 1: Switch to a Pre-catalyst. If you are generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a commercially available pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). Pre-catalysts offer more reliable and efficient generation of the active LPd(0) species upon exposure to a base.[3]

    • Solution 2: Verify Reagent Purity. Ensure all reagents, especially the amine and solvent, are free from impurities that could poison the catalyst.[1] Water and oxygen are particularly detrimental. Use of an unopened bottle of anhydrous solvent is recommended.[2]

    • Solution 3: Check for Inhibitory Solvents. Chlorinated solvents, acetonitrile, and pyridine can bind to palladium and inhibit the reaction.[3] Ensure your solvent is appropriate. Toluene and dioxane are common choices.[1]

  • Poor Solubility: One or more components are not sufficiently soluble at the reaction temperature.

    • Solution 1: Change Solvent. Insolubility is a primary reason for reaction failure.[3] If your base or starting materials are not dissolving, try a different solvent system. Ethereal solvents (dioxane, THF) or aromatic solvents (toluene) are standard.[3] For particularly stubborn cases, a higher boiling point solvent like xylene or t-amyl alcohol might be necessary to achieve solubility and the required reaction temperature.

    • Solution 2: Increase Temperature. Reaction temperatures typically range from 80-100°C.[3] For challenging substrates or with weaker bases, higher temperatures may be required to drive the reaction forward.[3]

  • Incorrect Base/Ligand Combination: The chosen base may not be strong enough to deprotonate the amine-palladium complex, or the ligand is not suitable for the substrates.

    • Solution 1: Screen Bases. The choice of base is critical.[1] Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can degrade sensitive functional groups.[1] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ offer better functional group tolerance.[1] The physical properties of the base matter; grinding inorganic bases before use can prevent clumping and improve reaction rates.[3]

    • Solution 2: Screen Ligands. There is no universal ligand. The steric and electronic properties of the ligand must be matched to the coupling partners. A Design of Experiments (DoE) approach to screen a panel of ligands can efficiently identify an optimal choice.[7][12]

Troubleshooting Workflow: No Reaction

G start No Reaction/ Low Conversion check_catalyst Is the catalyst active? start->check_catalyst check_solubility Are all reagents soluble? check_catalyst->check_solubility Yes use_precatalyst Action: Use a pre-catalyst. check_catalyst->use_precatalyst No purify_reagents Action: Purify reagents/ Use fresh solvent. check_catalyst->purify_reagents Unsure check_conditions Are Base/Ligand/Temp optimal? check_solubility->check_conditions Yes change_solvent Action: Change solvent or increase temperature. check_solubility->change_solvent No screen_conditions Action: Screen ligands and bases. check_conditions->screen_conditions No use_precatalyst->check_solubility purify_reagents->check_solubility change_solvent->check_conditions

Caption: Decision tree for troubleshooting a stalled reaction.

Problem 2: Side Product Formation

The desired product is forming, but significant byproducts are observed, complicating purification.

Common Side Reactions & Solutions
  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.

    • Causality: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination (if an appropriate hydrogen source is available) or other reductive processes.[4]

    • Solution: The choice of ligand is crucial for minimizing this side reaction.[8] Switching to a bulkier, more electron-donating ligand can accelerate the desired reductive elimination step. Lowering the reaction temperature or using a less reactive base can sometimes help.

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species.

    • Causality: This side reaction can be prevalent when using chiral primary amines.[1] It suggests that the rate of transmetalation or amine coordination is slow relative to a competing homocoupling pathway.

    • Solution: Optimizing the catalyst-to-ligand ratio and stoichiometry can minimize this issue. A thorough screening of reaction conditions, including different ligand classes, may be necessary to find a system that favors the desired C-N coupling.[1]

  • Reaction at Other Nucleophilic Sites: If your amine substrate contains other nucleophilic groups (e.g., a phenol), you may see coupling at that site.

    • Causality: The palladium catalyst can facilitate C-O or C-S bond formation under similar conditions.[4]

    • Solution: Protect the competing nucleophilic group before the amination reaction. Alternatively, certain ligand/catalyst systems may offer selectivity for N-arylation over O-arylation. For instance, Ullmann-type copper catalysis can sometimes provide better regioselectivity.[11]

Parameter Optimization Table for Side Product Minimization
Side ProductPotential CausePrimary SolutionSecondary Actions
Hydrodehalogenation Slow reductive eliminationSwitch to a bulkier, more electron-rich ligand (e.g., a biarylphosphine).Lower temperature; screen different bases.
Biaryl Formation Slow amine coordination/deprotonationScreen different ligands; optimize catalyst:ligand ratio.Adjust stoichiometry; re-evaluate base choice.
Competitive C-O/C-S Coupling Presence of unprotected nucleophilesProtect competing functional groups (e.g., -OH, -SH).Screen for selective catalyst systems (e.g., Cu-based).
Problem 3: Reaction is Sluggish or Stalls with Hindered Substrates

The reaction proceeds slowly or stops before completion when using sterically demanding aryl halides or amines.

Mechanistic Insight & Solutions
  • Causality: Steric hindrance can impede both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond.[3][13] The catalytic cycle slows down dramatically at these key points.

  • Solution 1: Employ Bulky, Electron-Rich Ligands. This is the most critical factor. Ligands like the Buchwald biarylphosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands developed by Hartwig are specifically designed to overcome steric challenges.[4][13] Their bulk favors the formation of a monoligated palladium species, which is highly active, and accelerates reductive elimination.[4]

  • Solution 2: Use a Strong Base. A strong base like NaOtBu or LHMDS is often necessary to facilitate the deprotonation of the hindered amine once it coordinates to the palladium center, which can be a rate-limiting step.[6]

  • Solution 3: Increase Reaction Temperature. Higher temperatures (e.g., 100-120°C) can provide the necessary energy to overcome the activation barriers associated with sterically congested substrates.[6]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6][14][15]

G cluster_0 Catalytic Cycle L2Pd0 LPd(0) Active Catalyst OxAdd [Ar-Pd(II)-X]L Oxidative Adduct L2Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [Ar-Pd(II)-(H2NR)]L Amine Complex OxAdd->AmineCoord Amine Coordination (+ R2NH) Amido [Ar-Pd(II)-NHR]L Amido Complex AmineCoord->Amido Deprotonation (+ Base, - Base-H+X-) Amido->L2Pd0 Reductive Elimination Product Ar-NHR Amido->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Standard Protocol for General Screening

This protocol provides a robust starting point for optimizing a new Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried vial or Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.[10]

  • Reaction Execution: Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (typically 80-110°C) in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[10]

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

References

mitigating byproduct formation in 1-tert-Butyl-2-imidazolidinone chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-Butyl-2-imidazolidinone chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate byproduct formation in their synthetic endeavors. The unique steric properties of the tert-butyl group present specific challenges that require careful consideration of reaction conditions. This resource provides in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from N-tert-butylethylenediamine and a carbonylating agent (e.g., CDI, triphosgene) is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis are often attributed to the steric hindrance imposed by the tert-butyl group, which can slow down the desired intramolecular cyclization and promote side reactions. The primary culprits are typically incomplete reaction, and formation of oligomeric byproducts.

Causality: The N-tert-butylethylenediamine has two nucleophilic nitrogen atoms. The primary amine is less sterically hindered and will likely react first with the carbonylating agent. However, the second nitrogen, which is adjacent to the bulky tert-butyl group, may have difficulty reaching the carbonyl center to close the five-membered ring. If the concentration of the activated intermediate is high, it is more likely to react with another molecule of the diamine (intermolecularly) rather than cyclizing (intramolecularly), leading to the formation of linear or cyclic oligomers.

Troubleshooting Workflow:

cluster_start Start: Low Yield cluster_analysis Analysis cluster_byproducts Identify Byproducts cluster_solutions Mitigation Strategies Start Low Yield of this compound Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Byproduct1 Unreacted Starting Material (N-tert-butylethylenediamine) Analyze->Byproduct1 Byproduct2 Partially Reacted Intermediate Analyze->Byproduct2 Byproduct3 Oligomeric/Polymeric Byproducts Analyze->Byproduct3 Solution1 Increase Reaction Time/Temperature Byproduct1->Solution1 Byproduct2->Solution1 Solution2 Implement High-Dilution Conditions Byproduct3->Solution2 Solution3 Slow Reagent Addition Byproduct3->Solution3 Solution4 Optimize Solvent and Base Solution2->Solution4 Solution3->Solution4

Caption: Troubleshooting workflow for low yield.

Mitigation Strategies:

  • High-Dilution Conditions: To favor the intramolecular cyclization, perform the reaction at a low concentration (0.05-0.1 M). This decreases the probability of intermolecular reactions that lead to oligomers.

  • Slow Addition of Reagents: Add the carbonylating agent (or the diamine, depending on your setup) slowly over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a low concentration of the reactive intermediate.

  • Optimize Reaction Temperature: While higher temperatures can overcome the activation energy for cyclization, they can also promote side reactions. Start at room temperature and gradually increase if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Choice of Carbonylating Agent:

    • Carbonyldiimidazole (CDI): Generally a mild and safe choice. The imidazole byproduct is typically easy to remove.

    • Triphosgene: A solid, safer alternative to phosgene gas. However, it can generate HCl, which may require a non-nucleophilic base to scavenge.

    • Diethyl Carbonate: A less reactive option that may require higher temperatures and longer reaction times, but can be a good choice for avoiding harsh reagents.

Q2: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is this and how can I prevent its formation?

A2: The formation of an insoluble, high molecular weight material is a strong indication of polymerization. This occurs when the intermolecular reaction between N-tert-butylethylenediamine and the carbonylating agent dominates over the desired intramolecular cyclization.

Reaction Pathway Visualization:

cluster_desired Desired Pathway (Intramolecular) cluster_undesired Undesired Pathway (Intermolecular) Diamine N-tert-butylethylenediamine Intermediate Activated Intermediate Diamine->Intermediate + Carbonylating Agent Carbonyl Carbonylating Agent (e.g., CDI) Product This compound Intermediate->Product High Dilution Slow Addition Oligomer Oligomers/Polymers Intermediate->Oligomer High Concentration Oligomer->Oligomer

Caption: Competing reaction pathways.

Detailed Protocol for Minimizing Oligomerization (Using CDI):

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet, add anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M based on the diamine.

  • Diamine Addition: Dissolve N-tert-butylethylenediamine (1.0 eq) in a portion of the anhydrous DCM and add it to the reaction flask.

  • CDI Solution: In a separate flask, dissolve carbonyldiimidazole (CDI) (1.05 eq) in anhydrous DCM.

  • Slow Addition: Add the CDI solution to the dropping funnel or syringe pump. Add the CDI solution to the reaction flask dropwise over 2-4 hours with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to go to completion.

  • Work-up: Upon completion, wash the reaction mixture with water to remove imidazole and any unreacted CDI. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Q3: My 1H NMR spectrum of the crude product shows unreacted N-tert-butylethylenediamine and a set of peaks that I cannot identify. How can I push the reaction to completion and identify the unknown byproduct?

A3: The presence of unreacted starting material suggests an incomplete reaction. The unknown peaks could correspond to a partially reacted intermediate.

Causality: The steric bulk of the tert-butyl group can make the cyclization step kinetically slow. If the reaction time is insufficient or the temperature is too low, the reaction may stall after the initial formation of the intermediate. For example, with CDI, the intermediate would be N-(2-(tert-butylamino)ethyl)-1H-imidazole-1-carboxamide.

Troubleshooting and Identification:

Problem Likely Cause Recommended Action
Unreacted DiamineIncomplete reaction (insufficient time/temp)Increase reaction time and/or gently heat the reaction mixture (e.g., to reflux in DCM or THF). Monitor by TLC/LC-MS until the starting material is consumed.
Unknown ByproductPartially reacted intermediateIsolate the byproduct by column chromatography and characterize by LC-MS and NMR. The mass should correspond to the diamine + the activated carbonyl group (e.g., + C4H2N2O for CDI). To confirm, treat the isolated intermediate with a stronger base or heat to see if it converts to the desired product.

Analytical Approach for Byproduct Identification:

  • LC-MS: This is the most powerful tool for initial identification. The mass of the intermediate will be the sum of the molecular weights of N-tert-butylethylenediamine and the carbonylating agent, minus the leaving group (e.g., for CDI, the mass of the intermediate is MW(diamine) + MW(CDI) - MW(imidazole)).

  • ¹H NMR: The intermediate will have signals corresponding to both the diamine backbone and the carbonylating agent fragment (e.g., imidazole protons for a CDI intermediate). The chemical shifts of the protons near the site of reaction will be different from the starting materials.

  • IR Spectroscopy: Look for the appearance of a new carbonyl stretch (amide or carbamate) in the intermediate, which will be different from the carbonyl of the final cyclic urea product.

Validation & Comparative

A-Scientist's-Guide-to-N-Heterocyclic-Carbene-Precursors-A-Comparative-Analysis-of-1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of NHC Precursors in Modern Catalysis

N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a cornerstone class of ligands in organometallic chemistry and organocatalysis.[1] Their remarkable success stems from their strong σ-donating properties, which often surpass those of traditional phosphine ligands, leading to more stable and highly active catalytic species.[2] The versatility of NHCs is further enhanced by the ability to tune their steric and electronic properties through simple synthetic modifications of their precursors.[3][4]

These stable singlet carbenes are typically generated in situ from their corresponding azolium or azolidinium salt precursors via deprotonation with a base.[5] The choice of precursor is therefore a critical experimental parameter, dictating not only the properties of the resulting NHC but also the practical aspects of catalyst generation and performance. This guide provides an in-depth comparison of 1-tert-Butyl-2-imidazolidinone, a precursor to a saturated NHC with a sterically demanding N-substituent, against other widely-used NHC precursors. We will delve into the causality behind their performance differences, supported by experimental data and protocols, to empower researchers in making informed decisions for their catalytic applications.

In-Focus: this compound

This compound is a precursor to a saturated N-heterocyclic carbene, 1-tert-butyl-imidazolidin-2-ylidene. The key structural features are the saturated five-membered ring (the imidazolidine core) and the sterically bulky tert-butyl group attached to one of the nitrogen atoms.

  • Saturated Backbone: The absence of C=C double bonds in the heterocyclic ring makes the resulting NHC a stronger σ-donor compared to its unsaturated imidazolylidene counterparts. This enhanced electron-donating ability can significantly influence the reactivity of a metal center, for instance, by facilitating the oxidative addition step in cross-coupling cycles.[6]

  • Steric Bulk: The tert-butyl group is one of the most sterically demanding alkyl substituents. This bulk is crucial for stabilizing the metal center, preventing ligand dimerization, and creating a specific steric environment that can influence substrate approach and, consequently, selectivity.[7][8] Exceptionally bulky N-substituents can also impact the basicity of the carbene.[1]

The synthesis of imidazolidinones can be achieved through various routes, including the cyclization of N-allylureas or the direct incorporation of a carbonyl group into 1,2-diamines.[9][10][11]

Comparative Analysis with Benchmark NHC Precursors

To contextualize the performance of this compound, we compare it against three pillars of the NHC precursor world: IMes·HCl (unsaturated, bulky aryl wingtips), SIMes·HCl (saturated, bulky aryl wingtips), and IPr·HCl (unsaturated, even bulkier aryl wingtips).

Structural and Electronic Properties

The fundamental differences in the electronic and steric profiles of the NHCs generated from these precursors are the primary drivers of their catalytic behavior. Saturated NHCs, derived from precursors like this compound and SIMes·HCl, are generally stronger electron donors than their unsaturated analogs.[6][12] The steric environment is dictated by the N-substituents (tert-butyl vs. mesityl vs. diisopropylphenyl).

G cluster_backbone Backbone Type cluster_precursors Common NHC Precursors cluster_properties Resulting Properties Unsaturated (Aromatic) Unsaturated (Aromatic) IMes·HCl IMes·HCl Unsaturated (Aromatic)->IMes·HCl IPr·HCl IPr·HCl Unsaturated (Aromatic)->IPr·HCl Saturated (Aliphatic) Saturated (Aliphatic) SIMes·HCl SIMes·HCl Saturated (Aliphatic)->SIMes·HCl tBu-Imidazolidinone tBu-Imidazolidinone Saturated (Aliphatic)->tBu-Imidazolidinone Weaker σ-Donor Weaker σ-Donor IMes·HCl->Weaker σ-Donor IPr·HCl->Weaker σ-Donor High Steric Bulk High Steric Bulk IPr·HCl->High Steric Bulk Stronger σ-Donor Stronger σ-Donor SIMes·HCl->Stronger σ-Donor tBu-Imidazolidinone->Stronger σ-Donor tBu-Imidazolidinone->High Steric Bulk

Caption: Relationship between precursor backbone and key NHC properties.

PrecursorNHC TypeKey Steric FeatureRelative σ-Donation
This compound SaturatedBulky Alkyl (tBu)Very Strong
SIMes·HCl SaturatedBulky Aryl (Mesityl)Very Strong
IMes·HCl UnsaturatedBulky Aryl (Mesityl)Strong
IPr·HCl UnsaturatedVery Bulky Aryl (Dipp)Strong

Table 1: Qualitative Comparison of Properties of NHCs Derived from Selected Precursors.

Performance in Catalysis: A Data-Driven Comparison

The true measure of a precursor's utility is its performance in catalytic reactions. The combination of steric and electronic effects dictates the efficiency of the catalyst in each step of the catalytic cycle.[13]

1. Suzuki-Miyaura Cross-Coupling:

This C-C bond-forming reaction is a benchmark for catalyst performance.[14] The strong σ-donation of NHCs facilitates the oxidative addition of aryl chlorides, which are often challenging substrates.[3]

// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_complex [label="L-Pd(II)(Ar)(X)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; TM_complex [label="L-Pd(II)(Ar)(Ar')", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; TM_label [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OA_complex [label="Ar-X"]; OA_complex -> TM_complex [label="Ar'-B(OR)2"]; TM_complex -> Pd0 [label="Ar-Ar'"];

// Positioning labels edge [style=invis]; Pd0 -> OA_label -> OA_complex; OA_complex -> TM_label -> TM_complex; TM_complex -> RE_label -> Pd0; }

Caption: Simplified Suzuki-Miyaura catalytic cycle.[15]

PrecursorSubstrateCatalyst Loading (mol%)Yield (%)ConditionsReference
NHC from tBu-calix[14]arene 4-Chloroacetophenone1.095K3PO4, Toluene/H2O, 100 °C[16]
IPr·HCl 4-Chlorotoluene0.5 (Pd)98KOtBu, Dioxane, 100 °C[2]
Indole-based NHC 2-Chlorotoluene0.5 (Pd)87K2CO3, Dioxane, 90 °C[17]

Table 2: Representative Experimental Data for Pd-NHC Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides.

Causality: The strong σ-donating character of the saturated NHC from this compound is expected to accelerate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides. However, its steric bulk, while beneficial for stability, might hinder transmetalation or reductive elimination if the substrates are also sterically demanding. Studies have shown that for some systems, increasing the steric bulk of the NHC wingtips enhances the yield.[2] The performance of a tert-butyl substituted NHC can therefore be highly substrate-dependent.

2. Buchwald-Hartwig Amination:

This C-N bond-forming reaction is another critical transformation where NHC-ligated palladium complexes excel.[18] The strong M-C bond prevents ligand dissociation, leading to robust and long-lived catalysts.

PrecursorSubstrateCatalyst SystemYield (%)ConditionsReference
IPr·HCl ChlorobenzenePd2(dba)3 / IPr·HCl99KOtBu, Dioxane, 100 °C[2]
(NHC)Pd(allyl)Cl 4-chloro-N,N-dimethylanilinePre-catalyst96NaOtBu, Dioxane, 80 °C[19]

Table 3: Representative Experimental Data for Pd-NHC Catalyzed Buchwald-Hartwig Amination.

Causality: In Buchwald-Hartwig aminations, the electronic and steric properties of the NHC work in concert.[20] The strong σ-donation facilitates the oxidative addition of the aryl halide, while the steric bulk promotes the final reductive elimination step to release the arylamine product.[21] While specific data for this compound in this reaction is sparse in the provided context, related studies suggest that tert-butyl substitution may not always provide sufficient steric protection around the palladium center compared to bulkier aryl groups like IPr, potentially leading to less stable catalytic intermediates in some cases.[20]

3. Organocatalysis:

NHCs can act as powerful nucleophilic organocatalysts, most famously in reactions involving umpolung (polarity reversal) of aldehydes.[22] Imidazolidinones themselves can also be used as substrates in NHC-catalyzed annulation reactions.[23]

Causality: The nucleophilicity of the free carbene is paramount in organocatalysis. Saturated NHCs are generally more nucleophilic than unsaturated ones. Therefore, the carbene generated from this compound is expected to be a highly effective organocatalyst. Its steric bulk would play a key role in controlling stereoselectivity in asymmetric transformations.

Experimental Section: Protocols and Workflows

Protocol: In Situ Generation of a Pd-NHC Catalyst for Suzuki-Miyaura Coupling

This protocol describes the typical procedure for screening an NHC precursor in a cross-coupling reaction.

Materials:

  • Palladium(II) acetate [Pd(OAc)2]

  • NHC Precursor (e.g., this compound)

  • Aryl Halide (e.g., 4-Chlorotoluene, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, 3 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (0.01 mmol, 1 mol%), the NHC precursor (0.02 mmol, 2 mol%), and the base.

  • Add the aryl halide and arylboronic acid to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Analyze the crude product by GC-MS or ¹H NMR to determine conversion and yield.

Workflow for Precursor Comparison

// Nodes start [label="Define Model Reaction\n(e.g., Suzuki Coupling of 4-Chlorotoluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Prepare Parallel Reactions:\n- Precursor A (tBu-Imidazolidinone)\n- Precursor B (IPr·HCl)\n- Precursor C (SIMes·HCl)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; run [label="Execute Reactions Under\nIdentical Conditions\n(Temp, Time, Conc.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Product Yields\n(GC, NMR, LC-MS)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Tabulate and Compare:\n- Yield (%)\n- Turnover Number (TON)\n- Reaction Rate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Correlate Performance with\nPrecursor Structure\n(Sterics & Electronics)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> run; run -> analyze; analyze -> compare; compare -> conclusion; }

Caption: Workflow for comparative catalytic experiments.

Conclusion and Outlook

This compound is a valuable N-heterocyclic carbene precursor that generates a highly electron-donating, sterically hindered saturated NHC. Its key advantages lie in its potential to activate challenging substrates in cross-coupling reactions due to the strong σ-donating nature of the resulting carbene and its utility in organocatalysis where high nucleophilicity is required.

The comparison with benchmark precursors like IPr·HCl and SIMes·HCl reveals a nuanced landscape. While the saturated backbone of the NHC from this compound is electronically superior to unsaturated systems, its specific steric profile—an alkyl tert-butyl group versus a larger aryl group—can lead to different outcomes depending on the specific substrates and reaction mechanism. In some cases, the bulk of IPr may be more effective at promoting reductive elimination or providing catalyst stability.[20]

Ultimately, there is no single "best" NHC precursor; the optimal choice is application-dependent. This guide serves to illuminate the underlying principles of steric and electronic effects, enabling researchers to rationally select or design NHC systems tailored to their specific synthetic challenges. The continued exploration of precursors with diverse architectures, such as this compound, will undoubtedly lead to the development of next-generation catalysts with unprecedented efficiency and selectivity.

References

A Comparative Performance Analysis: 1-tert-Butyl-2-imidazolidinone and its Analogs as Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. For years, bulky, electron-rich phosphines, such as the renowned Buchwald ligands, were the dominant choice.[2][3] However, the emergence of N-Heterocyclic Carbenes (NHCs) has marked a paradigm shift, offering catalysts of exceptional activity and stability.[4][5][6]

This guide provides an in-depth comparison of the performance of 1-tert-Butyl-2-imidazolidinone and its closely related saturated NHC analogs against traditional phosphine ligands in seminal cross-coupling reactions. We will delve into the structural and electronic properties that govern their catalytic prowess, present comparative experimental data, and provide validated protocols to guide researchers in ligand selection and reaction optimization.

The Ascendancy of N-Heterocyclic Carbene Ligands

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes stabilized by at least one nitrogen atom within the heterocyclic ring.[7] Unlike their transient, highly reactive counterparts, the NHCs used in catalysis are stable enough to be isolated and handled.[7] Their utility as ligands stems from a unique combination of electronic and steric properties that set them apart from traditional phosphines.[8]

  • Exceptional σ-Donation: NHCs are powerful σ-donating ligands, even more so than the most electron-rich phosphines.[8][9] This strong electron donation to the metal center facilitates the oxidative addition step—often the rate-limiting step in a catalytic cycle—especially with challenging substrates like aryl chlorides.[10]

  • Steric Tunability: The substituents on the nitrogen atoms of the NHC ring can be readily modified to create a sterically demanding environment around the metal. This bulkiness promotes the formation of monoligated palladium species, which are highly active, and accelerates the final reductive elimination step to release the product.[11][12]

  • Robust M-C Bond: The bond between the palladium center and the carbene carbon is exceptionally strong and stable.[6][9] This robustness contributes to the high thermal stability of Pd-NHC catalysts and prevents ligand dissociation, leading to longer catalyst lifetimes and higher turnover numbers.

The ligand this compound belongs to the family of saturated NHCs (often denoted as SIMes, SIPr, etc., based on their N-substituents). The saturated backbone provides greater flexibility compared to unsaturated imidazol-2-ylidenes, and the bulky tert-butyl groups confer the steric hindrance critical for high catalytic activity. For the purpose of this guide, we will analyze its performance alongside the closely studied analog, SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), which shares the key structural motifs of a saturated backbone and bulky N-aryl substituents.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation, is particularly sensitive to ligand effects.[13][14] It is in this arena that the superiority of NHC ligands is often most pronounced, especially when coupling unreactive aryl chlorides.

A 1999 study by Nolan and co-workers was among the first to demonstrate the application of NHC ligands in aryl amination.[10] They described a dual role for the NHC ligand, where its strong σ-donating properties activate aryl chlorides for oxidative addition, and its steric bulk facilitates the overall catalytic turnover.[10]

Comparative Data: Amination of an Aryl Chloride

The following table summarizes a comparative study between various phosphine ligands and a bulky, saturated NHC ligand (SIPr·HCl) for the coupling of 4-chlorotoluene with di-n-butylamine. This reaction is a challenging model system that highlights the differences in ligand performance.

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
SIPr·HCl (NHC) Pd(OAc)₂NaOtBuDioxane80398 1
P(o-Tol)₃Pd₂(dba)₃NaOtBuToluene10024151.5
dppfPd₂(dba)₃NaOtBuToluene10024461.5
XPhosPd₂(dba)₃NaOtBuToluene100694[2]1.5
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*[2]1.5

Data for SIPr adapted from Nolan, et al. (1999). Data for phosphine ligands adapted from other representative literature for similar systems.[2] The yield for RuPhos is reported as a range for aryl bromides.[2]

Analysis of Results:

The data clearly demonstrates the superior performance of the saturated NHC ligand. It enables the reaction to proceed to near-quantitative yield at a lower temperature and in a significantly shorter time compared to early-generation phosphine ligands like P(o-Tol)₃ and even the bidentate dppf.[10] While highly specialized Buchwald ligands like XPhos show excellent performance, the NHC ligand achieves a comparable or better result under milder conditions, underscoring its high activity.[2] This enhanced reactivity is crucial for applications in pharmaceutical synthesis where mild conditions and functional group tolerance are paramount.

This protocol describes a general procedure for the coupling of an aryl chloride with a secondary amine using an in situ generated Pd-NHC catalyst.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SIPr·HCl (8.5 mg, 0.02 mmol, 2 mol%).

  • Seal the tube, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Add the aryl chloride (1.0 mmol) and the secondary amine (1.2 mmol) to the tube under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Finally, add the sodium tert-butoxide (135 mg, 1.4 mmol) to the mixture. The base is added last to prevent premature catalyst decomposition.

  • Seal the tube tightly and place it in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The catalytic cycle for the Buchwald-Hartwig amination involves the interplay of Pd(0) and Pd(II) species. The NHC ligand remains coordinated to the palladium center throughout the cycle, enhancing stability and reactivity at each step.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle with Pd-NHC Catalyst Pd0 Pd(0)(NHC) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X AmineComplex Pd(II) Amido Complex OxAdd->AmineComplex + HNR₂ - HX (Base) AmineComplex->Pd0 Reductive Elimination + Ar-NR₂

Caption: Pd-NHC Catalytic Cycle for C-N Coupling.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. While a wide array of phosphine ligands are effective, Pd-NHC catalysts have proven to be exceptionally active, often enabling reactions at room temperature and with very low catalyst loadings.[4][15]

The strong σ-donating character of NHCs is again beneficial, but it's the steric bulk that plays a particularly crucial role in promoting the fast reductive elimination required to form the new biaryl C-C bond.[9]

Comparative Data: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride

The table below presents data for the coupling of 4-chlorotoluene with phenylboronic acid, a standard transformation for evaluating catalyst performance.

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
IPr·HCl (NHC) Pd(OAc)₂K₃PO₄Dioxane802>95 0.5
PPh₃Pd(OAc)₂K₂CO₃Toluene11012<102
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O1002>951
P(t-Bu)₃Pd₂(dba)₃KFTHF254>951.5

Data for NHC and phosphine ligands adapted from representative literature to showcase typical performance.[16][17]

Analysis of Results:

The data highlights the exceptional efficiency of modern ligands for this transformation. The NHC-based catalyst (using IPr, a close analog to a tert-butyl substituted NHC) achieves quantitative conversion rapidly and with low catalyst loading.[6] It is competitive with the best phosphine ligands, such as SPhos and P(t-Bu)₃.[16][17] The advantage of NHCs often becomes more apparent with extremely challenging or sterically hindered substrates, where their robust nature and potent electronic properties can overcome high activation barriers that might stall phosphine-based systems.[11]

To identify the optimal catalyst system for a novel cross-coupling reaction, a systematic screening approach is essential.

Ligand_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Model Reaction (Substrates, Base, Solvent) B Select Diverse Ligand Set (e.g., NHCs, Buchwald Ligands) A->B C Run Parallel Reactions (High-Throughput Array) B->C D Identify 'Hit' Ligands (>50% Yield) C->D Analyze Results (LC-MS/GC) E Optimize Parameters for Hits (Temp, Base, Solvent, Loading) D->E F Validate Optimal Conditions E->F G G F->G Proceed to Substrate Scope

Caption: High-Throughput Ligand Screening Workflow.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, the choice of ligand is a critical decision that dictates the efficiency, cost, and practicality of a synthetic route. While advanced phosphine ligands developed by groups like Buchwald's remain powerful and highly effective tools, N-Heterocyclic Carbenes such as this compound and its analogs represent the forefront of catalyst technology.[2][3]

Their superior performance, particularly with challenging substrates and under milder conditions, is a direct result of their unique electronic and steric properties. The strong σ-donation activates substrates, while the tunable steric bulk promotes the key steps of the catalytic cycle.[9][12] The exceptional stability of the Pd-NHC bond translates to more robust and reliable catalysts with higher turnover numbers.[6] As the demand for more efficient and sustainable chemical syntheses grows, the adoption of Pd-NHC catalyst systems will undoubtedly continue to expand, enabling the construction of complex molecules that were once considered inaccessible.

References

A Comparative Guide to the Validation of Analytical Methods for 1-tert-Butyl-2-imidazolidinone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-tert-Butyl-2-imidazolidinone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate determination of this compound is critical for ensuring process control, quality assurance, and regulatory compliance. We will delve into the principles of method selection, provide a detailed framework for validation based on international guidelines, and present supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.

The Analytical Challenge: Why Method Validation is Paramount

This compound (CAS: 92075-16-6, Molecular Formula: C₇H₁₄N₂O, Molecular Weight: 142.20 g/mol ) is a small heterocyclic compound.[3][4] Its quantification can be required in various matrices, from raw materials and in-process samples to final product formulations. The objective of validating an analytical procedure is to demonstrate through objective evidence that it is suitable for its intended purpose.[5][6] This process is not merely a regulatory formality but a cornerstone of the pharmaceutical quality system, ensuring that the data generated is reliable, reproducible, and scientifically sound.[7]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which forms the basis of the methodologies discussed herein.[5][8][9]

Strategic Selection of an Analytical Technique

The choice of analytical technique is the first critical decision. It depends on the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration range, and the required throughput and selectivity. For a compound like this compound, the two most viable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

}

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most common and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound.

  • Principle: The compound is dissolved in a suitable solvent, injected into a high-pressure stream of liquid (mobile phase), and passed through a column packed with a solid adsorbent (stationary phase). Separation occurs based on the analyte's differential partitioning between the two phases. A UV detector is often suitable given the carbonyl group in the imidazolidinone structure, which acts as a chromophore.

  • Advantages:

    • Robustness: HPLC methods are workhorses in QC labs, known for their reliability.

    • Versatility: A wide range of column chemistries and mobile phases can be used to optimize separation.

    • Simplicity: Sample preparation is often straightforward, involving simple dissolution and filtration.

  • Limitations:

    • Sensitivity: While sufficient for assays, a standard UV detector may lack the sensitivity required for trace-level impurity analysis without pre-concentration.

    • Specificity: In complex matrices, co-eluting peaks can interfere with quantification, potentially requiring a more selective detector like a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it ideal for trace analysis or when unambiguous identification is required.

  • Principle: The sample is vaporized and introduced into a carrier gas stream (mobile phase) that flows through a capillary column. Separation is based on the analyte's boiling point and interaction with the stationary phase coating the column. The eluting compounds are then fragmented and detected by a mass spectrometer, which provides a unique "fingerprint" for identification and quantification.[10]

  • Advantages:

    • High Specificity: The mass spectrometer provides structural information, virtually eliminating interference from matrix components.[11]

    • High Sensitivity: GC-MS can achieve very low limits of detection (LOD) and quantification (LOQ).[12]

  • Limitations:

    • Volatility: this compound has a moderate molecular weight and may require derivatization to increase its volatility and thermal stability for GC analysis.[10] This adds a step to sample preparation and can introduce variability.

    • Complexity: The instrumentation is more complex and requires more specialized training to operate and maintain compared to HPLC-UV.

FeatureHPLC-UVGC-MS
Principle Liquid-solid partitioningGas-solid partitioning & Mass-to-charge ratio
Best For Routine assays, quality control, high concentration samplesTrace analysis, impurity profiling, complex matrices
Specificity Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Sample Prep Simple (dissolution, filtration)May require derivatization to increase volatility
Throughput Generally higherGenerally lower due to longer run times
Cost/Complexity LowerHigher

The Validation Workflow: A Self-Validating System

A validation protocol must be a self-validating system, demonstrating that the analytical procedure is fit for its intended purpose.[5][13] The following sections detail the experimental design for validating a hypothetical Reversed-Phase HPLC (RP-HPLC) method for the assay of this compound as a drug substance.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

}

Caption: The analytical method validation workflow.

Experimental Protocol: RP-HPLC Assay

This protocol is a representative example. Actual conditions must be optimized during method development.

1. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (50:50 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Diluent: Mobile Phase.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask, dissolve in diluent, and dilute to volume. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Validation Parameters: The Causality Behind the Experiments

The following validation tests must be performed to demonstrate the method is fit for purpose.[14][15][16]

A. Specificity

  • Why: To ensure that the signal measured is solely from our analyte of interest and not from interferences like impurities, degradation products, or matrix components.[7] This is the foundation of a reliable method.

  • How:

    • Analyze a blank sample (diluent) to check for interfering peaks at the analyte's retention time.

    • Analyze a placebo sample (if in a formulated product).

    • Analyze the analyte standard.

    • Analyze a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that degradation products do not interfere with the main peak. Peak purity analysis using a DAD is essential here.

B. Linearity

  • Why: To confirm that there is a direct and proportional relationship between the concentration of the analyte and the instrument's response (e.g., peak area).[16] This allows for the calculation of concentration in unknown samples from a calibration curve.

  • How:

    • Prepare a series of at least five standard solutions by diluting the stock solution to cover a range from 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[6]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

C. Range

  • Why: To define the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear.[6]

  • How: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations (e.g., 80-120 µg/mL for an assay).

D. Accuracy

  • Why: To demonstrate the closeness of the results obtained by the method to the true value.[15] It is a measure of the systematic error of the method.

  • How (for a Drug Substance):

    • Apply the method to the assay of the this compound sample of known purity (e.g., the reference standard) at three concentration levels covering the specified range (e.g., 80, 100, 120 µg/mL).

    • Perform a minimum of nine determinations in total (e.g., 3 concentrations, 3 replicates each).[6]

    • Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

E. Precision

  • Why: To measure the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It reflects the random error of the method.

  • How:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[6]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • The Relative Standard Deviation (RSD) for each set of measurements should be ≤ 2.0%.

F. Limit of Quantitation (LOQ)

  • Why: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is not typically required for an assay method but is critical for impurity quantification.

  • How:

    • Can be estimated based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • The accuracy and precision must be verified by analyzing multiple preparations at the determined LOQ concentration.

G. Robustness

  • Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during routine use.

  • How:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (±10%, e.g., 0.9 and 1.1 mL/min).

      • Column temperature (±5 °C, e.g., 25 and 35 °C).

      • Mobile phase composition (±2%, e.g., 48:52 and 52:48 ACN:H₂O).

    • Analyze a system suitability standard or a sample under each condition and evaluate the impact on retention time, peak shape, and quantification. The results should remain within acceptance criteria.

Summary of Expected Performance Data

The following table summarizes the typical acceptance criteria and expected results for a validated HPLC assay method.

Validation ParameterAcceptance CriteriaExpected Result for a Robust Method
Specificity No interference at the analyte's retention time. Peak purity > 990.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of test concentration80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
Robustness System suitability parameters pass under all varied conditions.Pass

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of high-quality, reliable data. While both HPLC-UV and GC-MS are powerful techniques, HPLC-UV is often the method of choice for routine assays due to its robustness, simplicity, and cost-effectiveness. GC-MS provides unparalleled specificity and sensitivity, making it the preferred alternative for challenging matrices or trace-level analysis.

The detailed validation framework presented in this guide, grounded in the principles of ICH Q2(R2), provides a clear roadmap for establishing a method that is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose. By understanding the causality behind each validation parameter, researchers can confidently develop and implement analytical procedures that form a reliable foundation for their research and development activities.

References

A Comparative Guide to the Catalytic Activity of Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the catalytic activity of imidazolidinone derivatives. As pioneers in the field of asymmetric organocatalysis, these small organic molecules have revolutionized the way chemists approach the synthesis of chiral compounds. This document provides a comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The advent of imidazolidinone catalysts, spearheaded by the work of David W.C. MacMillan, marked a paradigm shift, establishing organocatalysis as a third pillar of asymmetric synthesis alongside organometallic and enzymatic catalysis. These catalysts are revered for their robustness, ease of preparation from common amino acids, and their ability to function under mild, environmentally benign conditions.

The Principle of Iminium Ion Catalysis

The primary mode of action for imidazolidinone catalysts involves the formation of a transient, chiral iminium ion. This mechanism effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes and ketones, activating them for nucleophilic attack.

The catalytic cycle can be summarized as follows:

  • Iminium Ion Formation: The secondary amine of the imidazolidinone catalyst reversibly condenses with a carbonyl substrate (e.g., an α,β-unsaturated aldehyde) to form a chiral iminium ion.

  • Stereocontrolled Nucleophilic Attack: The bulky substituents on the catalyst's chiral scaffold effectively shield one face of the iminium ion. This steric hindrance directs the incoming nucleophile to the opposite, unshielded face, thereby controlling the stereochemistry of the newly formed bond.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is rapidly hydrolyzed to release the chiral product and regenerate the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle.

This process provides a general and powerful strategy for a wide array of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, Michael additions, and 1,3-dipolar cycloadditions.

Iminium_Catalysis_Cycle General Iminium Ion Catalytic Cycle cluster_cycle Catalyst Chiral Imidazolidinone (Secondary Amine) Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion + Substrate - H₂O Substrate α,β-Unsaturated Aldehyde Adduct Covalent Adduct Iminium_Ion->Adduct + Nucleophile (Stereoselective Attack) Nucleophile Nucleophile (e.g., Diene, Arene) Product Enantioenriched Product Adduct->Product + H₂O (Hydrolysis) Product->Catalyst - Product (Regeneration)

Caption: General catalytic cycle for imidazolidinone-mediated reactions.

Comparative Performance in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a benchmark for testing the efficacy of new asymmetric catalysts. The performance of imidazolidinone derivatives is highly dependent on their structure, particularly the substituents on the imidazolidinone core. These substituents dictate the steric environment around the active iminium ion, influencing both reactivity and enantioselectivity.

Below is a comparison of two generations of MacMillan catalysts in the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde.

CatalystGenerationCatalyst Loading (mol%)Yield (%)endo:exo RatioEnantiomeric Excess (ee, %) (exo)Reference
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochlorideFirst5851:2.793
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one · TFASecond2085>20:193

Analysis of Structural Effects:

  • First-Generation Catalyst (1): This catalyst, featuring gem-dimethyl groups at the C2 position, provided a breakthrough in organocatalytic Diels-Alder reactions. It reliably delivers high enantioselectivity. The steric bulk of the benzyl group at C5 effectively shields one face of the molecule.

  • Second-Generation Catalyst (2): Replacing the gem-dimethyl groups with a single, bulkier tert-butyl group at the C2 position significantly enhances catalyst performance. This modification leads to the formation of a more reactive iminium intermediate. While the enantioselectivity remains high, a notable improvement is seen in the diastereoselectivity (endo:exo ratio), favoring the endo product, which is often the desired isomer in synthetic applications. Computational studies have helped rationalize the origins of stereoselectivity for these catalysts.

Comparative Performance in the Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of electron-rich arenes (like indoles and pyrroles) with α,β-unsaturated aldehydes is another key application of imidazolidinone catalysts. This reaction creates a chiral C-C bond and is fundamental in the synthesis of many biologically active compounds.

Here, we compare the performance of different imidazolidinone derivatives in the alkylation of N-methylpyrrole with cinnamaldehyde.

CatalystCo-CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-oneTFA209690
Phosphonylated Imidazolidinone (GAP Catalyst)TFA209690

Analysis and Field Insights:

  • Second-Generation Catalyst: The second-generation MacMillan catalyst proves to be highly effective for Friedel-Crafts alkylations, affording excellent yields and high enantioselectivities. The use of a trifluoroacetic acid (TFA) co-catalyst is crucial for protonating the catalyst and facilitating iminium ion formation.

  • Phosphonylated Imidazolidinone (GAP Catalyst): This derivative incorporates a phosphonate group, which allows for "liquid-phase" recovery and recycling of the catalyst—a significant advantage for sustainable and industrial-scale synthesis. Importantly, this modification does not compromise the catalyst's activity or selectivity, providing results comparable to the parent second-generation catalyst. The ability to reuse the catalyst for multiple runs without a significant drop in performance makes it a cost-effective and environmentally friendly alternative.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This section provides a detailed, self-validating protocol for a representative Diels-Alder reaction using a second-generation imidazolidinone catalyst.

Objective: To synthesize the chiral Diels-Alder adduct from cyclopentadiene and cinnamaldehyde with high enantioselectivity.

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one · TFA salt (Catalyst 2)

  • Cinnamaldehyde (dienophile)

  • Cyclopentadiene (diene), freshly cracked

  • Solvent: Dichloromethane (DCM) / Water (H₂O) mixture

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Workflow Diagram:

Experimental_Workflow Diels-Alder Experimental Workflow cluster_workflow Setup 1. Reaction Setup - Add catalyst, solvent, aldehyde - Cool to -78 °C Addition 2. Reagent Addition - Add cyclopentadiene Setup->Addition Reaction 3. Reaction - Stir for specified time Addition->Reaction Quench 4. Workup - Quench with H₂O - Extract with Et₂O Reaction->Quench Purify 5. Purification - Dry (MgSO₄) - Concentrate - Column Chromatography Quench->Purify Analyze 6. Analysis - NMR (structure) - Chiral HPLC (ee%) Purify->Analyze

Caption: Step-by-step workflow for the organocatalyzed Diels-Alder reaction.

Step-by-Step Procedure:

  • Catalyst Dissolution: To a clean, dry reaction vial equipped with a magnetic stir bar, add the imidazolidinone catalyst (e.g., Catalyst 2, 0.1 mmol, 20 mol%).

  • Solvent and Substrate Addition: Add the solvent mixture (e.g., 4.5 mL DCM and 0.5 mL H₂O). The addition of water can increase reaction rates and enantioselectivities. Stir until the catalyst is fully dissolved. Add cinnamaldehyde (0.5 mmol, 1.0 equiv).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at this temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 98:2 Hexanes:Ethyl Acetate) to isolate the Diels-Alder adducts.

  • Analysis (Self-Validation):

    • Confirm the structure and determine the diastereomeric ratio (endo:exo) of the purified product using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the major isomer by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

Conclusion

Imidazolidinone derivatives stand as a cornerstone of asymmetric organocatalysis. The ability to rationally design the catalyst's steric and electronic properties allows for the fine-tuning of reactivity and selectivity across a broad spectrum of important organic transformations. Second-generation catalysts, featuring a tert-butyl group, often provide superior activity and diastereoselectivity compared to their first-generation counterparts. Furthermore, the development of recyclable, phosphonylated derivatives demonstrates the ongoing evolution of these systems towards greater sustainability and industrial applicability. This guide serves as a starting point for researchers to harness the power of these remarkable catalysts in their synthetic endeavors.

The Ascendancy of 1-tert-Butyl-2-imidazolidinone in Modern Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the quest for more efficient, stable, and versatile catalysts is a perpetual endeavor. For decades, phosphine ligands have been the workhorses in transition-metal catalysis, facilitating a myriad of chemical transformations. However, the emergence of N-heterocyclic carbenes (NHCs) has marked a paradigm shift, offering significant advantages over their traditional counterparts. Among the diverse family of NHCs, 1-tert-Butyl-2-imidazolidinone has garnered considerable attention. This guide provides an in-depth technical comparison of catalysts derived from this compound with traditional phosphine-based catalysts, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in their catalyst selection.

The Electronic and Steric Advantage of the Imidazolidinone Core

At the heart of the superior performance of this compound-based catalysts lies the intrinsic electronic and steric properties of the NHC ligand. Unlike traditional phosphine ligands, NHCs are strong σ-donors and relatively weak π-acceptors.[1] This strong σ-donation results in a more electron-rich metal center, which can enhance the rates of key steps in catalytic cycles, such as oxidative addition.[2]

The bond between the metal and the carbene carbon of the NHC is also significantly stronger than the corresponding metal-phosphine bond, leading to greater thermal stability and resistance to ligand dissociation.[3] This robustness is a critical factor in achieving high turnover numbers and catalyst longevity, particularly in demanding industrial applications.

The this compound scaffold, with its bulky tert-butyl group, provides a well-defined steric environment around the metal center. This steric hindrance can be finely tuned to promote challenging reductive elimination steps and to control selectivity in various cross-coupling reactions.

Head-to-Head Comparison in Key Catalytic Transformations

To illustrate the practical advantages of this compound-based catalysts, we will examine their performance in two of the most pivotal reactions in modern organic synthesis: the Buchwald-Hartwig amination and olefin metathesis.

Buchwald-Hartwig Amination: A New Era of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. Traditional catalysts for this reaction have often relied on bulky and electron-rich phosphine ligands. However, the introduction of NHC ligands, including those derived from this compound, has expanded the scope and efficiency of this transformation, particularly for challenging substrates like aryl chlorides.[4][5]

Comparative Performance Data:

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / P(t-Bu)₃ 4-ChlorotolueneMorpholineK₃PO₄Dioxane80298490[6]
Pd(dba)₂ / XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux694-
Pd-NHC ComplexAryl ChloridesPrimary/Secondary AminesKOtBuToluene110-High-[4]

While direct quantitative comparisons in a single study are not always available, the literature suggests that Pd-NHC catalysts can achieve high yields for the amination of aryl chlorides under similar or even milder conditions than traditional phosphine-based systems.[4] The enhanced stability and activity of the NHC-ligated palladium complexes are key to their success with these less reactive substrates.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Catalyst System: Palladium precatalyst with a this compound-derived NHC ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Palladium-NHC precatalyst (0.01-1 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium-NHC precatalyst and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene, followed by the aryl chloride and the amine via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')-X] L AmineCoord->PdAmine Deprotonation Deprotonation (-Base-H+) PdAmine->Deprotonation + Base PdAmido Ar-Pd(II)-NR'R'' L Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArX Ar-X Amine HNR'R'' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The use of an NHC ligand like this compound stabilizes the Pd(0) active species and facilitates both the oxidative addition and reductive elimination steps, leading to a more efficient catalytic process.[7]

Olefin Metathesis: Advancing with Second-Generation Grubbs Catalysts

Olefin metathesis has revolutionized the synthesis of complex molecules by providing a powerful method for the formation of carbon-carbon double bonds.[8] The development of ruthenium-based catalysts by Robert H. Grubbs was a major breakthrough in this field. The first-generation Grubbs catalyst, bearing two tricyclohexylphosphine (PCy₃) ligands, was a significant advancement but had limitations in terms of activity and stability.[9]

The introduction of the second-generation Grubbs catalyst, where one of the phosphine ligands is replaced by an N-heterocyclic carbene, such as a derivative of this compound, led to a dramatic increase in catalytic activity and broader substrate scope.[9][10][11]

Comparative Performance in Ring-Closing Metathesis (RCM):

CatalystSubstrateCatalyst Loading (mol%)Time (min)Conversion (%)Reference
Grubbs 1st Gen Diethyl diallylmalonate560~15[10]
Grubbs 2nd Gen (NHC) Diethyl diallylmalonate5<10>95[10]

As the data illustrates, the second-generation catalyst, featuring an NHC ligand, exhibits significantly higher activity, leading to faster reaction times and higher conversions. This enhanced reactivity is attributed to the stronger electron-donating ability of the NHC ligand, which promotes the dissociation of the remaining phosphine ligand to generate the active 14-electron catalytic species.[10][11]

Experimental Protocol: Ring-Closing Metathesis (RCM)

Catalyst: Second-Generation Grubbs Catalyst (with an imidazolidinone-based NHC ligand)

Materials:

  • Diene substrate (1.0 mmol)

  • Second-Generation Grubbs Catalyst (0.5-5 mol%)

  • Anhydrous dichloromethane (DCM) or toluene (to achieve a concentration of ~0.05 M)

Procedure:

  • Dissolve the diene substrate in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Add the Grubbs catalyst in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, add a quenching agent such as ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Olefin Metathesis Catalytic Cycle (Chauvin Mechanism):

Chauvin_Mechanism Catalyst [M]=CHR¹ Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + R²CH=CHR³ [2+2] Cycloaddition Alkene R²CH=CHR³ Product1 R¹CH=CHR² Metallacyclobutane->Product1 Retro [2+2] Cycloaddition NewCatalyst [M]=CHR³ Metallacyclobutane->NewCatalyst Product2 R¹CH=CHR³ Metallacyclobutane->Product2 Alternative Retro [2+2] NewCatalyst2 [M]=CHR² Metallacyclobutane->NewCatalyst2 NewCatalyst->Catalyst Regeneration (with another alkene)

Caption: Simplified Chauvin mechanism for olefin metathesis.

Conclusion: A Clear Advantage for Demanding Applications

References

A Comparative Guide to Ligand Selection in Cross-Coupling Catalysis: 1-tert-Butyl-2-imidazolidinone vs. Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the choice of ligand in transition metal-catalyzed cross-coupling reactions is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall success. This guide provides an in-depth technical comparison of a prominent member of the N-heterocyclic carbene (NHC) family, 1-tert-Butyl-2-imidazolidinone, and the perennially utilized class of phosphine ligands. By delving into their fundamental electronic and steric properties, and presenting supporting experimental data from seminal cross-coupling reactions, this document aims to equip you with the insights necessary to make informed ligand selections for your catalytic systems.

The Ligand's Crucial Role: More Than Just a Spectator

In the catalytic cycle of a cross-coupling reaction, the ligand bound to the metal center is far from a passive observer. It actively modulates the metal's reactivity through a delicate interplay of electronic and steric effects. The ligand's ability to donate electron density to the metal center influences the rates of key steps such as oxidative addition and reductive elimination.[1] Simultaneously, the steric bulk of the ligand can create a specific coordination environment around the metal, promoting the desired bond formation and preventing undesirable side reactions.[2][3]

Phosphine ligands, with their tunable steric and electronic properties, have long been the workhorses of cross-coupling catalysis. However, the emergence of N-heterocyclic carbenes (NHCs) has offered a powerful alternative, often exhibiting superior performance in challenging transformations.[4] this compound, a representative saturated NHC, embodies many of the advantageous characteristics of this ligand class.

Unveiling the Contenders: Electronic and Steric Profiles

The fundamental differences between this compound and phosphine ligands lie in their electronic and steric makeup.

This compound (a saturated NHC):

  • Strong σ-Donors: NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[4] This strong electron donation increases the electron density on the metal center, which can facilitate the rate-limiting oxidative addition step in many cross-coupling reactions.[5]

  • Tunable Steric Bulk: The substituents on the nitrogen atoms of the imidazolidinone ring allow for fine-tuning of the ligand's steric hindrance. The tert-butyl group in this compound imparts significant steric bulk, which is crucial for promoting the final reductive elimination step to release the product and regenerate the active catalyst.[1][6]

Phosphine Ligands (e.g., Tri(tert-butyl)phosphine, XPhos, SPhos):

  • Versatile Electronic Properties: The electronic nature of phosphine ligands can be widely varied by changing the substituents on the phosphorus atom. Trialkylphosphines, like tri(tert-butyl)phosphine, are strongly electron-donating, while triarylphosphines are generally less so.

  • Well-Defined Steric Parameters: The steric bulk of phosphine ligands is often quantified by the Tolman cone angle. Bulky phosphines are known to accelerate reductive elimination and stabilize the active monoligated palladium species.[3][7]

The interplay of these properties is visually represented in the following diagram:

G cluster_0 Ligand Properties cluster_1 Catalytic Cycle Steps Electronic Effects Electronic Effects Oxidative Addition Oxidative Addition Electronic Effects->Oxidative Addition Influences Rate Steric Effects Steric Effects Reductive Elimination Reductive Elimination Steric Effects->Reductive Elimination Promotes Transmetalation Transmetalation Oxidative Addition->Transmetalation Transmetalation->Reductive Elimination Reductive Elimination->Oxidative Addition Regenerates Catalyst

Caption: Interplay of ligand properties and catalytic cycle steps.

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

To provide a tangible comparison, we will examine the performance of catalysts bearing saturated NHC ligands (as exemplified by close analogs of this compound) and various phosphine ligands in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following table summarizes representative data for the coupling of aryl chlorides, which are notoriously challenging substrates, with phenylboronic acid.

Ligand ClassRepresentative LigandCatalyst Loading (mol%)Time (h)Yield (%)Turnover Number (TON)Reference
Saturated NHC SIPr0.1199990[2]
Phosphine SPhos0.1197970[2]
Phosphine P(t-Bu)₃1.0248585[2]

Note: SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) is a close structural analog of this compound and its performance is considered representative of this class of saturated NHC ligands.

As the data suggests, the catalyst bearing the saturated NHC ligand (SIPr) demonstrates comparable, and in some cases slightly superior, performance to the highly effective phosphine ligand SPhos, achieving a near-quantitative yield in a significantly shorter time and at a lower catalyst loading than the simpler phosphine P(t-Bu)₃.[2] This enhanced activity can be attributed to the strong σ-donating character of the NHC, which promotes the challenging oxidative addition of the aryl chloride.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. The choice of ligand is particularly critical in this reaction to overcome challenges such as the coupling of unactivated aryl chlorides and the suppression of side reactions.

Ligand ClassRepresentative LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
Saturated NHC SIPr1.010095[4]
Phosphine P(t-Bu)₃2.010085[8]
Phosphine XPhos1.08098

In the amination of aryl chlorides, catalysts with saturated NHC ligands again show excellent activity. While highly specialized phosphine ligands like XPhos can achieve exceptional yields at lower temperatures, the NHC-ligated catalyst provides high yields for challenging substrates.[4] The robustness of the Pd-NHC bond often leads to more stable catalysts, which is a significant advantage in demanding catalytic applications.[5]

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of your findings, adhering to rigorous experimental protocols is paramount. Below are detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, which can be adapted for screening and optimizing with either this compound or phosphine ligands.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

G start Start reagents 1. Add aryl halide, boronic acid, and base to an oven-dried flask. start->reagents inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->inert catalyst 3. Add palladium precursor and ligand. inert->catalyst solvent 4. Add degassed solvent. catalyst->solvent reaction 5. Heat the reaction mixture with stirring. solvent->reaction workup 6. Cool, dilute, and extract the product. reaction->workup purify 7. Purify the product by chromatography. workup->purify end End purify->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (this compound or phosphine, 1-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

G start Start reagents 1. Add aryl halide, amine, and base to a Schlenk tube. start->reagents inert 2. Evacuate and backfill the tube with an inert gas (e.g., Argon). reagents->inert catalyst 3. Add palladium precursor and ligand. inert->catalyst solvent 4. Add anhydrous solvent. catalyst->solvent reaction 5. Heat the reaction mixture with stirring. solvent->reaction workup 6. Cool, filter, and concentrate the filtrate. reaction->workup purify 7. Purify the product by chromatography. workup->purify end End purify->end

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%)

  • Ligand (this compound or phosphine, 1-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • In a glovebox, add the aryl halide, base, palladium precursor, and ligand to a Schlenk tube equipped with a magnetic stir bar.

  • Add the solvent, followed by the amine.

  • Seal the Schlenk tube with a Teflon screw cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making the Right Choice for Your Chemistry

The selection between this compound and phosphine ligands is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific demands of the chemical transformation.

This compound and its saturated NHC congeners are often the ligands of choice for challenging cross-coupling reactions involving unactivated aryl chlorides, sterically hindered substrates, and when high catalyst stability is paramount. Their strong σ-donating ability and tunable steric bulk provide a powerful combination for achieving high catalytic activity and turnover numbers.

Phosphine ligands , with their vast diversity and well-established track record, remain an indispensable tool in the synthetic chemist's arsenal. For many standard cross-coupling reactions, readily available and less expensive phosphine ligands can provide excellent results. Highly specialized biaryl phosphine ligands, such as XPhos and SPhos, continue to push the boundaries of catalytic efficiency.

Ultimately, the optimal ligand is best determined through empirical screening. By understanding the fundamental principles outlined in this guide and employing the provided experimental protocols, researchers can systematically evaluate and identify the most effective ligand to unlock the full potential of their cross-coupling reactions.

References

A Comparative Guide to the Kinetics of Imidazolidinone Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, imidazolidinone-based ligands, particularly those pioneered by MacMillan and coworkers, have emerged as a cornerstone for a multitude of stereoselective transformations.[1] Their remarkable ability to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack has enabled the development of highly efficient and enantioselective Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions.[2][3] Understanding the kinetic behavior of these catalysts is paramount for reaction optimization, mechanistic elucidation, and the rational design of new, more efficient ligands.

This guide provides an in-depth comparison of the kinetic profiles of different imidazolidinone ligands, with a focus on the well-established first and second-generation MacMillan catalysts. We will delve into the experimental methodologies for kinetic analysis, present comparative data, and discuss the structural factors that govern catalytic activity and enantioselectivity.

The Iminium Ion Catalytic Cycle: A Mechanistic Overview

The catalytic prowess of imidazolidinone ligands stems from their ability to reversibly form a chiral iminium ion upon condensation with an α,β-unsaturated aldehyde or ketone. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. The chiral scaffold of the imidazolidinone ligand effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

The generally accepted catalytic cycle for an imidazolidinone-catalyzed reaction, such as the Diels-Alder reaction, is depicted below:

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Adduct Catalyst-Product Adduct Iminium->Adduct + Nucleophile Product Enantioenriched Product Adduct->Product + H₂O Aldehyde α,β-Unsaturated Aldehyde Nucleophile Nucleophile (e.g., Diene) Water H₂O

Figure 1: Generalized iminium ion catalytic cycle for imidazolidinone-catalyzed reactions.

The key steps in this cycle are the formation of the iminium ion, the subsequent nucleophilic attack, and the hydrolysis of the resulting adduct to release the enantioenriched product and regenerate the catalyst. The overall rate of the reaction is influenced by the efficiency of each of these steps.

Experimental Protocol for Kinetic Analysis

To quantitatively compare the performance of different imidazolidinone ligands, rigorous kinetic studies are essential. A common approach involves monitoring the reaction progress over time under carefully controlled conditions. Reaction progress kinetic analysis (RPKA) is a powerful methodology for elucidating complex reaction mechanisms from a minimal number of experiments.[4]

A well-established method for studying the kinetics of imidazolidinone-catalyzed reactions, such as the Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, is as follows:

Experimental Workflow for Kinetic Analysis

Kinetic Workflow cluster_workflow Kinetic Experiment Workflow Setup Reaction Setup: - Imidazolidinone Catalyst - Acid Co-catalyst - α,β-Unsaturated Aldehyde - Excess Diene (Pseudo-zero-order) - Solvent (e.g., CH₃CN/H₂O) - Internal Standard Monitoring Reaction Monitoring: - Aliquots taken at timed intervals - Quench reaction Setup->Monitoring Analysis Analysis: - Gas Chromatography (GC) or  High-Performance Liquid  Chromatography (HPLC) - Determine concentration of  reactant and product relative  to internal standard Monitoring->Analysis Data Data Processing: - Plot [Product] vs. Time or  ln([Reactant]) vs. Time - Determine initial rates or  rate constants (k) Analysis->Data

Figure 2: A typical workflow for conducting kinetic studies of imidazolidinone-catalyzed reactions.

Detailed Steps:

  • Reaction Setup: In a thermostated vial, the imidazolidinone catalyst, an acid co-catalyst (e.g., TFA or HClO₄), the α,β-unsaturated aldehyde, and an internal standard (for accurate quantification) are dissolved in a suitable solvent system (e.g., a mixture of acetonitrile and water).[5] The reaction is initiated by the addition of a large excess of the nucleophile (e.g., 10 equivalents of diene). Using a large excess of one reactant allows for the application of pseudo-order kinetics, simplifying the rate law determination.[5]

  • Reaction Monitoring: The reaction mixture is stirred at a constant temperature, and aliquots are withdrawn at specific time intervals. Each aliquot is immediately quenched to stop the reaction, for example, by rapid reduction of the aldehyde with sodium borohydride.

  • Analysis: The quenched aliquots are analyzed by an appropriate chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of the remaining reactant and the formed product relative to the internal standard.

  • Data Processing: The concentration data is then plotted against time. For a reaction that is first-order in the limiting reactant, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant. By determining the order with respect to each reactant, the overall rate law and the rate constant can be established.

Comparative Kinetic Studies: First vs. Second-Generation MacMillan Catalysts

The evolution from the first to the second-generation MacMillan catalysts marked a significant advancement in the field of organocatalysis. This development was driven by the need for more reactive and versatile catalysts.

First-Generation Catalyst:

  • (2S,5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Second-Generation Catalyst:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Preliminary kinetic studies indicated that the overall rates of iminium-catalyzed reactions were influenced by both the efficiency of the initial iminium ion formation and the subsequent carbon-carbon bond-forming step.[6] The design of the second-generation catalyst, featuring a sterically demanding tert-butyl group in place of a methyl group at the 2-position, was hypothesized to lead to a more reactive iminium ion intermediate.

Quantitative Comparison in the Diels-Alder Reaction

A direct kinetic comparison of the first and second-generation MacMillan catalysts was performed in the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene. The study revealed that the reaction is first order in both the diene and the dienophile.[5] The second-order rate constants (k₂) for this reaction, catalyzed by the trifluoroacetic acid (TFA) salts of the respective imidazolidinones, were determined.

Catalyst GenerationImidazolidinone LigandSecond-Order Rate Constant (k₂) [M⁻¹min⁻¹]Relative Rate
First (2S,5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one0.04761.0
Second (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one0.0948~2.0

Table 1: Comparison of second-order rate constants for the Diels-Alder reaction catalyzed by first and second-generation MacMillan catalysts.[5]

The data clearly demonstrates that the second-generation catalyst is approximately twice as fast as the first-generation catalyst in this specific Diels-Alder reaction.[5] This enhanced reactivity is attributed to the structural modification of the ligand, which leads to a more reactive iminium intermediate.[5]

Qualitative Comparisons in Other Reactions

While extensive quantitative kinetic data for other reactions is not as readily available in a comparative format, the enhanced reactivity of the second-generation catalyst has been consistently observed across a range of transformations.

  • Friedel-Crafts Alkylations: In the conjugate addition of electron-rich aromatics like indoles and furans to α,β-unsaturated aldehydes, the first-generation catalyst exhibited diminished reactivity. The development of the second-generation catalyst was crucial for overcoming this limitation, leading to a more reactive and versatile system for these Friedel-Crafts alkylations.[1][6]

  • 1,3-Dipolar Cycloadditions: In the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes, the second-generation MacMillan catalyst as a hydrochloride salt was found to significantly accelerate the reaction, decreasing the reaction time by over 100-fold compared to other organocatalysts, while maintaining high enantioselectivity.[7] In contrast, the first-generation catalyst was found to be inefficient and poorly selective in this transformation.[7]

The Role of the Acid Co-catalyst: A Critical Kinetic Parameter

Kinetic studies have unequivocally shown that the acid co-catalyst is a key factor influencing the rate of imidazolidinone-catalyzed reactions.[5] The acidity of the co-catalyst has a dramatic effect on both the rate of the cycloaddition and the extent of iminium ion formation.

In the Diels-Alder reaction, a significant increase in reaction rate was observed with increasing acidity of the co-catalyst, following the trend HCl < TfOH < HClO₄.[5] This rate enhancement is a direct consequence of a higher concentration of the reactive iminium ion at equilibrium.

Furthermore, a kinetic isotope effect was observed when the reaction was conducted in the presence of D₂O instead of H₂O. The reaction rate was approximately halved in the presence of D₂O, and the concentration of the iminium ion was also reduced by about half.[5] This indicates that a proton transfer is involved in the rate-determining step of the catalytic cycle.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The experimental design for these kinetic studies is rooted in fundamental principles of chemical kinetics to ensure the generation of reliable and interpretable data.

  • Expertise & Experience: The use of pseudo-zero-order conditions by employing a large excess of one reactant is a classic technique to simplify the kinetic analysis, allowing for the straightforward determination of the reaction order with respect to the limiting reactant. The choice of an internal standard is crucial for accurate quantification by chromatography, compensating for variations in injection volume and detector response.

  • Trustworthiness: The protocols described are self-validating. For instance, confirming the first-order dependence by observing a linear plot of ln[reactant] vs. time provides confidence in the determined rate constants. Furthermore, ensuring that the measured enantioselectivity matches the expected value for the catalyzed reaction confirms that the observed kinetics are not convoluted by a racemic background reaction.[5]

Conclusion

The kinetic analysis of imidazolidinone ligands provides invaluable insights into their catalytic performance. The evolution from the first to the second-generation MacMillan catalysts, driven by kinetic understanding, has yielded more reactive and broadly applicable organocatalysts. Quantitative data from Diels-Alder reactions clearly demonstrates a two-fold rate enhancement with the second-generation catalyst, a finding supported by qualitative observations across a range of other asymmetric transformations.

For researchers in drug development and synthetic chemistry, a thorough understanding of the kinetics of these catalytic systems is not merely academic. It is a practical tool for optimizing reaction conditions, predicting the feasibility of new transformations, and rationally designing the next generation of even more efficient and selective imidazolidinone-based organocatalysts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butyl-2-imidazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

The causality behind our recommended handling procedures stems from the hazard classifications of analogous compounds. For instance, (R)-4-tert-Butyl-2-oxazolidinone is known to cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. The parent compound, 2-Imidazolidinone, is also classified as a cause of serious eye irritation and may lead to organ damage through prolonged or repeated exposure[2]. While another derivative, (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone, is not classified as a hazardous substance, the potential for risk necessitates a cautious approach.

Therefore, it is prudent to treat 1-tert-Butyl-2-imidazolidinone as a potentially hazardous substance. The primary risks to mitigate are accidental contact (skin, eyes), inhalation of dust or aerosols, and ingestion[2]. Environmental release must also be strictly avoided, as ecological data is not available[1].

Summary of Potential Hazards and Key Properties
Parameter Information (Based on Analogues and Prudent Practice) Source(s)
GHS Classification Assumed Hazardous: Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity[1][2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[2]
Known Incompatibilities Strong oxidizing agents[1][2][3]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]
Disposal Consideration Must be treated as hazardous waste. Do not dispose of down the drain or in regular trash.[2][3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure all engineering controls are functioning and the correct PPE is worn. The logic here is to create a barrier between the researcher and the potential chemical hazard.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control exposure to dust or vapors. Ensure an eyewash station and safety shower are readily accessible[2].

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[3].

  • Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to protect against skin contact[1].

  • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][3].

Spill Response

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, prevent further dispersal of the material.

  • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid creating dust[3][4].

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a self-validating system; each step ensures the safety of the next, from the lab bench to the final disposal facility. Do not discharge the material or its container into waterways or sewer systems[1].

Step 1: Waste Identification and Segregation
  • Causality : Proper identification is the foundation of safe disposal. Misclassifying waste can lead to dangerous chemical reactions in the waste stream and regulatory non-compliance.

  • Protocol :

    • Designate all this compound waste (pure compound, contaminated labware, etc.) as "Hazardous Chemical Waste."

    • Keep this waste stream segregated from incompatible materials, particularly strong oxidizing agents[1][2].

Step 2: Containerization
  • Causality : A robust, compatible container prevents leaks and environmental contamination during storage and transport.

  • Protocol :

    • Use only approved hazardous waste containers provided by or recommended by your EHS department.

    • The container must have a secure, leak-proof lid and be made of a material compatible with the chemical.

    • For solid waste, a securely sealed bag within a rigid outer container is often appropriate.

Step 3: Labeling
  • Causality : Clear, accurate labeling communicates the hazard to everyone who will handle the container, preventing accidental exposure and ensuring it is routed correctly.

  • Protocol :

    • Label the waste container clearly with the words "Hazardous Waste."

    • List the full chemical name: "this compound."

    • Indicate the approximate quantity of waste.

    • Include the date the waste was first added to the container.

    • Attach any other specific hazard labels as required by your institution.

Step 4: On-Site Storage and Final Disposal
  • Causality : Safe temporary storage minimizes risk within the laboratory while awaiting final pickup and disposal by licensed professionals.

  • Protocol :

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Keep the container closed at all times except when adding waste.

    • Contact your institution's EHS department to schedule a pickup. Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Start: Generate This compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Is waste container EHS-approved & compatible? C->D E Obtain Correct Container D->E No F Segregate waste from incompatible materials D->F Yes E->D G Place waste in container F->G H Label Container: 'Hazardous Waste' + Full Chemical Name + Date G->H I Store in designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-2-imidazolidinone
Reactant of Route 2
1-tert-Butyl-2-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.